Product packaging for 4'-Chloro-2',6'-difluoroacetophenone(Cat. No.:CAS No. 1017777-45-5)

4'-Chloro-2',6'-difluoroacetophenone

Cat. No.: B1421174
CAS No.: 1017777-45-5
M. Wt: 190.57 g/mol
InChI Key: VEZAUYYYYPJSKR-UHFFFAOYSA-N
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Description

4'-Chloro-2',6'-difluoroacetophenone (CID 46737501) is a halogenated acetophenone derivative of interest in organic synthesis and pharmaceutical research . Its molecular formula is C8H5ClF2O, and its structure features a chloro substituent at the para position and two fluorine atoms at the ortho positions relative to the acetyl group on the benzene ring . This specific arrangement of halogen atoms creates a unique electronic and steric profile, making it a valuable scaffold for constructing more complex molecules. Halogenated acetophenones are recognized in chemical research as versatile precursors and intermediates . The presence of multiple halogen atoms, including strongly electron-withdrawing fluorines, can influence the reactivity of the carbonyl group and the aromatic ring, enabling various nucleophilic substitution and metal-catalyzed cross-coupling reactions . As a result, this compound is potentially useful for developing novel compounds in areas such as medicinal chemistry and materials science. This product is intended for research purposes only and is not for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. Specific application data and literature for this exact isomer are limited, and further investigation is recommended to confirm its suitability for specific research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClF2O B1421174 4'-Chloro-2',6'-difluoroacetophenone CAS No. 1017777-45-5

Properties

IUPAC Name

1-(4-chloro-2,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZAUYYYYPJSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674002
Record name 1-(4-Chloro-2,6-difluorophenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017777-45-5
Record name 1-(4-Chloro-2,6-difluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017777-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2,6-difluorophenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4'-Chloro-2',6'-difluoroacetophenone CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Chloro-2',6'-difluoroacetophenone (CAS No. 1017777-45-5), a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical and physical properties, likely synthetic routes, chemical reactivity, and potential applications, with a focus on its role as a building block in drug discovery. Safety and handling information, extrapolated from closely related compounds, is also provided.

Chemical Identity and Properties

This compound is a substituted aromatic ketone. Its structure features a phenyl ring substituted with a chlorine atom and two fluorine atoms, as well as an acetyl group.

General Information
IdentifierValue
IUPAC Name 1-(4-chloro-2,6-difluorophenyl)ethanone[1]
Synonyms 4-Chloro-2,6-difluoroacetophenone
CAS Number 1017777-45-5[1]
Molecular Formula C₈H₅ClF₂O[1]
Molecular Weight 190.57 g/mol [1]
Canonical SMILES CC(=O)C1=C(C=C(C=C1F)Cl)F[1]
InChI Key VEZAUYYYYPJSKR-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValueSource
XLogP3 2.4PubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem[1]

Note: Solubility data is not available. Based on its structure, it is expected to be sparingly soluble in water and soluble in common organic solvents like chloroform, methanol, and ethyl acetate.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely documented. However, the synthesis of structurally similar compounds, such as other chloro-difluoroacetophenone isomers, is well-established and primarily relies on the Friedel-Crafts acylation reaction.

General Synthetic Approach: Friedel-Crafts Acylation

The most probable synthetic route to this compound is the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene with an acetylating agent like acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

A representative experimental protocol, adapted from the synthesis of a related isomer, is as follows:

  • To a stirred mixture of 1-chloro-3,5-difluorobenzene and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at a controlled temperature (typically 0-5 °C), acetyl chloride is added dropwise.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).

  • The reaction is quenched by carefully pouring the mixture onto ice, followed by the addition of hydrochloric acid to dissolve the aluminum salts.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as distillation or column chromatography, to yield the desired this compound.

G General Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 1-chloro-3,5-difluorobenzene 1-chloro-3,5-difluorobenzene Reaction Friedel-Crafts Acylation 1-chloro-3,5-difluorobenzene->Reaction Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction Lewis Acid (AlCl3) Lewis Acid (AlCl3) Lewis Acid (AlCl3)->Reaction Catalyst Inert Solvent Inert Solvent Inert Solvent->Reaction Medium Quenching (Ice/HCl) Quenching (Ice/HCl) Reaction->Quenching (Ice/HCl) Extraction Extraction Quenching (Ice/HCl)->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Figure 1: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications

Halogenated acetophenones are versatile intermediates in organic synthesis. The presence of the carbonyl group and the halogen substituents on the aromatic ring dictates the reactivity of this compound.

The acetyl group can undergo a variety of reactions, including:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid.

  • Reduction: Can be reduced to the corresponding alcohol.

  • Condensation Reactions: The α-protons are acidic and can participate in aldol and Claisen-Schmidt condensations.

The aromatic ring can undergo nucleophilic aromatic substitution, although the conditions required would likely be harsh.

The primary application of compounds like this compound is as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.

Spectroscopic Data

Mass Spectrometry

Experimental mass spectrometry data for this compound is not publicly available. Predicted mass-to-charge ratios (m/z) for various adducts are provided below.

AdductPredicted m/z
[M+H]⁺ 191.00698
[M+Na]⁺ 212.98892
[M-H]⁻ 188.99242
[M]⁺ 189.99915
NMR Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not available in the searched literature. For structurally similar compounds, the following general assignments can be expected:

  • ¹H NMR: A singlet for the methyl protons of the acetyl group, and signals in the aromatic region for the two protons on the phenyl ring. The fluorine atoms would cause splitting of the adjacent proton signals.

  • ¹³C NMR: A signal for the methyl carbon, a signal for the carbonyl carbon, and several signals in the aromatic region corresponding to the carbons of the phenyl ring. The carbon signals would exhibit coupling with the attached fluorine atoms (C-F coupling).

Safety and Handling

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

  • Precautionary Statements:

    • Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

    • Response:

      • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

      • IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

    • Disposal: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery and materials science. While specific experimental data for this compound is limited in the public domain, its synthesis and reactivity can be reasonably inferred from the well-established chemistry of related halogenated acetophenones. Further research into the properties and applications of this specific isomer is warranted to fully explore its potential. Researchers should exercise caution and adhere to strict safety protocols when handling this and related compounds.

References

Physicochemical Properties of 1-(4-chloro-2,6-difluorophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-chloro-2,6-difluorophenyl)ethanone, a key intermediate in organic synthesis. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines computationally predicted data with available experimental data for structurally related compounds to offer a thorough profile for researchers.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 1-(4-chloro-2,6-difluorophenyl)ethanone. It is important to note that the majority of the available data is computationally derived.

PropertyValueSource
Molecular Formula C₈H₅ClF₂OPubChem[1]
Molecular Weight 190.57 g/mol PubChem[1]
IUPAC Name 1-(4-chloro-2,6-difluorophenyl)ethanonePubChem[1]
CAS Number 1017777-45-5PubChem[1]
XLogP3 2.4PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]
Exact Mass 189.9996988 DaPubChem (Computed)[1]
Monoisotopic Mass 189.9996988 DaPubChem (Computed)[1]
Topological Polar Surface Area 17.1 ŲPubChem (Computed)[1]
Heavy Atom Count 12PubChem (Computed)[1]
Complexity 174PubChem (Computed)[1]
Covalently-Bonded Unit Count 1PubChem (Computed)[1]

Comparative Physicochemical Data of Related Compounds

To provide context for the computed values, the following table presents experimental data for structurally similar compounds. These isomers and analogues can offer insights into the expected properties of 1-(4-chloro-2,6-difluorophenyl)ethanone.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Density
1-(4-chloro-2-fluorophenyl)ethanone175711-83-8-2331.258 g/cm³[2]
2',6'-Difluoroacetophenone13670-99-0-76-79 / 15 mmHg1.197 g/mL[3]
1-(4-Chlorophenyl)ethanone99-91-274-76--[4]

Experimental Protocols: A Representative Synthesis

While a specific, detailed experimental protocol for the synthesis of 1-(4-chloro-2,6-difluorophenyl)ethanone is not widely published, a standard and effective method for its preparation is the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene. The following protocol is a representative example based on established procedures for similar compounds, such as the synthesis of 2'-Chloro-4',5'-difluoroacetophenone.[5][6]

Reaction: Friedel-Crafts Acylation

Starting Materials:

  • 1-chloro-3,5-difluorobenzene

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (aqueous solution)

  • Water

  • Ice

Procedure:

  • To a dried reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride and anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension, maintaining the low temperature.

  • To this mixture, add 1-chloro-3,5-difluorobenzene dropwise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield 1-(4-chloro-2,6-difluorophenyl)ethanone.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow of the Friedel-Crafts acylation for the synthesis of 1-(4-chloro-2,6-difluorophenyl)ethanone.

Synthesis_Workflow reagents 1-chloro-3,5-difluorobenzene + Acetyl Chloride reaction_step Friedel-Crafts Acylation reagents->reaction_step catalyst AlCl₃ (Lewis Acid Catalyst) in Dichloromethane catalyst->reaction_step workup Aqueous Workup (HCl, H₂O) reaction_step->workup purification Purification (Distillation/Chromatography) workup->purification product 1-(4-chloro-2,6-difluorophenyl)ethanone purification->product

Caption: Synthesis workflow for 1-(4-chloro-2,6-difluorophenyl)ethanone.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain or peer-reviewed literature to suggest that 1-(4-chloro-2,6-difluorophenyl)ethanone is directly involved in any specific biological signaling pathways. Its primary application appears to be as a chemical intermediate in the synthesis of more complex molecules, which may have biological activity.[7] For instance, related halogenated acetophenones are known building blocks for various pharmacologically active agents.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-(4-chloro-2,6-difluorophenyl)ethanone. It is advisable to consult the material safety data sheet (MSDS) from the supplier for detailed safety and handling information. General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and avoiding inhalation, ingestion, and skin contact.

References

IUPAC name for 4'-Chloro-2',6'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-(4-chloro-2,6-difluorophenyl)ethanone

This technical guide provides a comprehensive overview of 1-(4-chloro-2,6-difluorophenyl)ethanone, a key fluorinated building block in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, safety, and applications.

Chemical Identity and Properties

1-(4-chloro-2,6-difluorophenyl)ethanone, with the IUPAC name 1-(4-chloro-2,6-difluorophenyl)ethanone, is a halogenated acetophenone derivative.[1] Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name 1-(4-chloro-2,6-difluorophenyl)ethanone[1]
Synonyms 4'-Chloro-2',6'-difluoroacetophenone
CAS Number 1017777-45-5
Molecular Formula C₈H₅ClF₂O[1]
Molecular Weight 190.57 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 57-64 °C (literature value for a similar isomer)[2]
Boiling Point 232 °C (literature value for a similar isomer)[2]
Density 1.192 g/cm³ at 25 °C (literature value for a similar isomer)[2]
Solubility Soluble in chloroform and other organic solvents[3]

Synthesis

The primary method for the synthesis of 1-(4-chloro-2,6-difluorophenyl)ethanone is the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

G Figure 1: Friedel-Crafts Acylation for the Synthesis of 1-(4-chloro-2,6-difluorophenyl)ethanone cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 1-chloro-3,5-difluorobenzene 1-chloro-3,5-difluorobenzene Reaction Friedel-Crafts Acylation 1-chloro-3,5-difluorobenzene->Reaction Acetyl chloride Acetyl chloride Acetyl chloride->Reaction Aluminum chloride (AlCl3) Aluminum chloride (AlCl3) Aluminum chloride (AlCl3)->Reaction Lewis Acid 1-(4-chloro-2,6-difluorophenyl)ethanone 1-(4-chloro-2,6-difluorophenyl)ethanone Reaction->1-(4-chloro-2,6-difluorophenyl)ethanone

Caption: Figure 1: Friedel-Crafts Acylation Reaction.

Detailed Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation of similar fluorinated aromatic compounds.

Materials:

  • 1-chloro-3,5-difluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Add 1-chloro-3,5-difluorobenzene (1.0 equivalent) to the flask.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the solids have dissolved.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 1-(4-chloro-2,6-difluorophenyl)ethanone.

G Figure 2: Experimental Workflow for Synthesis and Purification Reaction Setup Reaction Setup Addition of Reactants Addition of Reactants Reaction Setup->Addition of Reactants 0 °C Reaction Reaction Addition of Reactants->Reaction Warm to RT Quenching Quenching Reaction->Quenching Ice/HCl Workup Workup Quenching->Workup Extraction Purification Purification Workup->Purification Chromatography/ Recrystallization Final Product Final Product Purification->Final Product

Caption: Figure 2: Synthesis and Purification Workflow.

Safety Information

1-(4-chloro-2,6-difluorophenyl)ethanone should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Table 2: GHS Hazard and Precautionary Statements

CategoryStatements
Hazard Statements H302: Harmful if swallowed.[2] H315: Causes skin irritation. H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Applications in Drug Discovery

Halogenated and particularly fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to molecules, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[4] 1-(4-chloro-2,6-difluorophenyl)ethanone serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Its primary role is as a key intermediate in the synthesis of various heterocyclic compounds, which form the core of many pharmacologically active agents.[5] A notable application is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6]

Role in the Synthesis of Kinase Inhibitors

The acetophenone moiety can be readily modified to construct more elaborate structures that can interact with the ATP-binding site of kinases. The chloro and difluoro substitutions on the phenyl ring can be exploited to fine-tune the electronic and steric properties of the final molecule, potentially leading to improved potency and selectivity.

G Figure 3: General Kinase Inhibitor Signaling Pathway Kinase Kinase Phosphorylated Protein Phosphorylated Protein Kinase->Phosphorylated Protein Phosphorylation Blocked Response Blocked Response Kinase->Blocked Response ATP ATP ATP->Kinase Substrate Protein Substrate Protein Substrate Protein->Kinase Cellular Response Cellular Response Phosphorylated Protein->Cellular Response Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Kinase Inhibition

Caption: Figure 3: General Kinase Inhibition Mechanism.

The synthesis of kinase inhibitors often involves a multi-step process where 1-(4-chloro-2,6-difluorophenyl)ethanone can be used to introduce the substituted phenyl ring, a common feature in many kinase inhibitors. This building block approach allows for the modular synthesis of libraries of compounds for screening and optimization.

References

Synthesis and Characterization of 4'-Chloro-2',6'-difluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-Chloro-2',6'-difluoroacetophenone, a key building block in the development of novel pharmaceutical agents. This document details a proposed synthetic protocol based on established chemical principles and outlines the expected analytical characterization of the target compound.

Compound Profile

A summary of the key identifiers and physicochemical properties of this compound is presented below.

PropertyValueSource
IUPAC Name 1-(4-chloro-2,6-difluorophenyl)ethanonePubChem[1]
Synonyms 4-Chloro-2,6-difluoroacetophenonePubChem[1]
CAS Number 1017777-45-5PubChem[1]
Molecular Formula C₈H₅ClF₂OPubChem[1]
Molecular Weight 190.57 g/mol PubChem[1]
Predicted Boiling Point 221.4 ± 35.0 °CChemicalBook[1]
Predicted Density 1.348 ± 0.06 g/cm³ChemicalBook[1]
Predicted XlogP 2.4PubChem[1][2]

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and industrially scalable approach for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene. This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride.[3][4] The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich aromatic ring.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product r1 1-Chloro-3,5-difluorobenzene p1 This compound r1->p1 Friedel-Crafts Acylation r2 Acetyl Chloride r2->p1 c1 Aluminum Chloride (AlCl₃) c1->r1 activates

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar fluorinated aromatic compounds.[5][6]

Materials:

  • 1-Chloro-3,5-difluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred suspension, add 1-chloro-3,5-difluorobenzene (1.0 equivalent). From the dropping funnel, add acetyl chloride (1.0 to 1.2 equivalents) dropwise at a rate that maintains the reaction temperature below 25 °C. An ice bath may be necessary to control the initial exotherm.

  • Reaction: After the addition is complete, warm the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Characterization

Physical Properties
PropertyExpected Value
Appearance White to off-white solid or crystalline powder
Melting Point To be determined experimentally
Spectroscopic Data
TechniqueExpected Observations
¹H NMR A singlet for the methyl protons (CH₃) is expected around δ 2.6 ppm. The aromatic protons are expected to appear as a multiplet in the range of δ 7.0-7.5 ppm, showing coupling to the adjacent fluorine atoms.[7]
¹³C NMR The carbonyl carbon (C=O) should appear around δ 195-200 ppm. The methyl carbon is expected around δ 26-30 ppm. The aromatic carbons will show characteristic splitting patterns due to C-F coupling. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.[7][9][10]
IR (Infrared) Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. C-F stretching vibrations will likely appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Predicted m/z values for various adducts are available.[2]

Experimental Workflow:

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_result Final Product s1 Friedel-Crafts Acylation s2 Work-up and Extraction s1->s2 s3 Purification s2->s3 c1 Physical Properties (Melting Point) s3->c1 Sample c2 Spectroscopic Analysis (NMR, IR, MS) s3->c2 Sample p1 Pure this compound c1->p1 c2->p1

Caption: General workflow for the synthesis and characterization of the target compound.

Safety Considerations

  • Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetyl chloride is a corrosive and lachrymatory liquid. It should also be handled in a fume hood with appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

  • The Friedel-Crafts reaction can be exothermic and should be performed with caution, especially during the initial addition of reactants and the quenching step.

Conclusion

This technical guide outlines a robust and well-precedented synthetic route for the preparation of this compound. The proposed Friedel-Crafts acylation protocol, along with the outlined characterization methods, provides a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Adherence to proper laboratory safety procedures is paramount during the execution of this synthesis.

References

The Multifaceted Biological Activities of Halogenated Acetophenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated acetophenone derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of halogen atoms such as fluorine, chlorine, and bromine into the acetophenone scaffold profoundly influences their physicochemical properties, leading to enhanced potency and selectivity across various pharmacological targets. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Anticancer Activity

Halogenated acetophenones have shown considerable promise as cytotoxic agents against various cancer cell lines. Their mechanisms of action often involve the induction of oxidative stress and interference with key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Data

The cytotoxic efficacy of various halogenated acetophenone derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Brominated Acetophenones 5cBreast adenocarcinoma (MCF7)< 10 µg/mL[1][2]
5cAlveolar adenocarcinoma (A549)11.80 ± 0.89 µg/mL[1][2]
5cColorectal adenocarcinoma (Caco2)18.40 ± 4.70 µg/mL[1][2]
5cProstate adenocarcinoma (PC3)< 10 µg/mL[1][2]
Halogenated Phenoxychalcones 2cBreast cancer (MCF-7)1.52[3][4]
2fBreast cancer (MCF-7)1.87[3][4]
Pro-oxidant Activity of Brominated Acetophenones

Certain brominated derivatives have been shown to exert their anticancer effects by inducing the production of reactive oxygen species (ROS) in cancer cells.[1][2]

CompoundCancer Cell LinePro-oxidant Activity (%)Reference
5dAlveolar adenocarcinoma (A549)52.26 ± 3.12[1][2]
5eAlveolar adenocarcinoma (A549)69.62 ± 4.13[1][2]
5dColorectal adenocarcinoma (Caco2)67.89 ± 2.17[1][2]
5eColorectal adenocarcinoma (Caco2)58.89 ± 3.11[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Halogenated acetophenone derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated acetophenone derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for another 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation_24h_1 Incubate for 24h cell_seeding->incubation_24h_1 compound_treatment Treat cells with halogenated acetophenone derivatives incubation_24h_1->compound_treatment incubation_48h Incubate for 24-72h compound_treatment->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 2-4h mtt_addition->incubation_4h solubilization Add solubilization solution incubation_4h->solubilization absorbance_measurement Measure absorbance at 570 nm solubilization->absorbance_measurement data_analysis Calculate IC50 values absorbance_measurement->data_analysis end End data_analysis->end

MTT Assay Experimental Workflow

Signaling Pathway: p38 MAPK in Apoptosis

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Some halogenated phenoxychalcones have been found to induce apoptosis in cancer cells by activating the p38 MAPK pathway, leading to increased ROS production and ultimately cell death.[3]

p38_MAPK_Pathway cluster_stimuli Cellular Stressors cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Halogenated\nAcetophenones Halogenated Acetophenones ROS ROS Halogenated\nAcetophenones->ROS ASK1 ASK1 ROS->ASK1 TAK1 TAK1 ROS->TAK1 MEKKs MEKKs ROS->MEKKs MKK3/6 MKK3/6 ASK1->MKK3/6 TAK1->MKK3/6 MEKKs->MKK3/6 p38 p38 MKK3/6->p38 ATF2 ATF2 p38->ATF2 p53 p53 p38->p53 Bcl-2 family Bcl-2 family p38->Bcl-2 family Apoptosis Apoptosis ATF2->Apoptosis Cell Cycle Arrest Cell Cycle Arrest ATF2->Cell Cycle Arrest p53->Apoptosis p53->Cell Cycle Arrest Bcl-2 family->Apoptosis Bcl-2 family->Cell Cycle Arrest

p38 MAPK Signaling Pathway in Apoptosis

Antimicrobial Activity

The presence of halogens on the acetophenone ring can significantly enhance the antimicrobial properties of the resulting compounds. These derivatives are active against a range of pathogenic bacteria.

Quantitative Antimicrobial Data

The antimicrobial activity is often assessed by measuring the zone of inhibition in an agar well diffusion assay or by determining the minimum inhibitory concentration (MIC).

Zone of Inhibition of Chlorinated Chalcones (mm)

CompoundEscherichia coliPseudomonas aeruginosaStaphylococcus aureusReference
3a-p Comparable to sulfanilamideComparable to sulfanilamideComparable to sulfanilamide[5][6]

Minimum Inhibitory Concentration (MIC) of Chlorinated 2,4-dihydroxyacetophenone Derivatives

CompoundStaphylococcus aureus (µg/mL)Reference
284[7]
294-8[7]
Experimental Protocol: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.

Materials:

  • Petri dishes

  • Muller-Hinton Agar (MHA)

  • Bacterial cultures (e.g., E. coli, P. aeruginosa, S. aureus)

  • Sterile swabs

  • Sterile cork borer or pipette tips

  • Halogenated acetophenone derivatives

  • Positive control (e.g., a standard antibiotic)

  • Negative control (e.g., the solvent used to dissolve the compounds)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). Uniformly spread the bacterial suspension over the entire surface of the MHA plates using a sterile swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the dissolved halogenated acetophenone derivatives at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Agar_Well_Diffusion_Workflow start Start prepare_media Prepare and pour Muller-Hinton Agar plates start->prepare_media inoculate_plates Inoculate plates with bacterial culture prepare_media->inoculate_plates create_wells Create wells in the agar inoculate_plates->create_wells add_compounds Add test compounds and controls to the wells create_wells->add_compounds incubate_plates Incubate plates at 37°C add_compounds->incubate_plates measure_zones Measure zones of inhibition incubate_plates->measure_zones end End measure_zones->end

Agar Well Diffusion Assay Workflow

Anti-inflammatory Activity

Fluorinated acetophenone derivatives, in particular, have demonstrated significant anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce edema.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of fluorinated propanediones, derived from fluorinated acetophenones, was evaluated using the carrageenan-induced rat paw edema model.

CompoundDose (mg/kg)Protection against Edema (%)Reference
3a-3e2070.00 - 93.00[8]
Indomethacin (Standard)2079.00[8]

Another study on a fluorinated chalcone derivative showed significant inhibition of granuloma formation, a hallmark of chronic inflammation.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in sterile saline)

  • Plethysmometer or digital calipers

  • Halogenated acetophenone derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., saline, carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the rats into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the halogenated acetophenone derivatives orally or intraperitoneally to the test groups. Administer the vehicle to the control group and the standard drug to the standard group.

  • Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow start Start animal_prep Acclimatize and fast rats start->animal_prep grouping Group animals and administer test compounds/controls animal_prep->grouping edema_induction Induce paw edema with carrageenan injection grouping->edema_induction paw_measurement Measure paw volume at regular intervals edema_induction->paw_measurement data_analysis Calculate percentage inhibition of edema paw_measurement->data_analysis end End data_analysis->end

Carrageenan-Induced Paw Edema Assay Workflow

Conclusion

Halogenated acetophenone derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The data and protocols presented in this guide highlight their significant potential in the fields of oncology, infectious diseases, and inflammation. Further research focusing on structure-activity relationships, mechanism of action studies, and in vivo efficacy will be crucial in translating these findings into clinically viable drug candidates. The strategic incorporation of halogens offers a powerful tool for medicinal chemists to fine-tune the biological activity of acetophenone-based compounds, paving the way for the discovery of novel and more effective treatments.

References

A Comprehensive Technical Guide to 4'-Chloro-2',6'-difluoroacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Key Synthetic Building Block

This technical guide provides a detailed overview of 4'-Chloro-2',6'-difluoroacetophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on its commercial availability, physicochemical properties, synthesis, and potential applications.

Commercial Availability and Supplier Information

This compound (CAS No. 1017777-45-5) is readily available from a range of commercial chemical suppliers. For ease of comparison, the following table summarizes key information from prominent vendors. Researchers are advised to request certificates of analysis for lot-specific data.

SupplierProduct NumberPurityAvailability
Thermo Scientific (Alfa Aesar)H3271197%In Stock (1g, 5g)
Capot Chemical Co., Ltd.-≥98% (HPLC)100g, 1kg, 5kg, 10kg, 25kg, 50kg
Alfa Chemistry-97%Inquire
Allfluoro Pharmaceutical Co., Ltd.-98%1kg, 5kg, 10kg, 25kg, 100kg, 200kg
Amadis Chemical Company LimitedA89708097%mgs, gs, kgs
SynQuest Laboratories, Inc.2617-7-22-Inquire
Frontier Scientific, Inc.Bellen000303-5g, 10g, 25g, 50g, 100g
Apollo Scientific Ltd.--Inquire

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for reaction planning, analytical method development, and quality control.

PropertyValueSource
Molecular Formula C₈H₅ClF₂OPubChem[1]
Molecular Weight 190.57 g/mol PubChem[1]
CAS Number 1017777-45-5PubChem[1]
IUPAC Name 1-(4-chloro-2,6-difluorophenyl)ethanonePubChem[1]
Appearance -Not specified in search results
Melting Point -Not specified in search results
Boiling Point -Not specified in search results
Solubility -Not specified in search results
¹H NMR Predicted shifts available-
¹³C NMR Predicted shifts available-
Mass Spectrum (EI) Predicted m/z availablePubChemLite[2]
InChI InChI=1S/C8H5ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3PubChem[1]
InChIKey VEZAUYYYYPJSKR-UHFFFAOYSA-NPubChem[1]
SMILES CC(=O)C1=C(C=C(C=C1F)Cl)FPubChem[1]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the public domain, the following procedure for the closely related 2',6'-Difluoroacetophenone can be adapted.[3] This synthesis involves the lithiation of 1,3-difluorobenzene followed by acylation. A subsequent chlorination step would be required to obtain the target molecule.

Adapted Synthesis of a Difluoroacetophenone Intermediate:

Materials:

  • tert-butyl chloride

  • Lithium granules

  • Tetrahydrofuran (THF), anhydrous

  • 1,3-difluorobenzene

  • Acetic anhydride

Procedure:

  • A solution of tert-butyllithium in THF is prepared by reacting 9.25 g of tert-butyl chloride with 1.4 g of lithium granules in 100 g of THF at -78°C.

  • Once the conversion is greater than 97% (as determined by GC analysis), 11.4 g of 1,3-difluorobenzene is added.

  • The reaction mixture is stirred for 30 minutes at -78°C and then for 2 hours at -65°C.

  • The resulting solution of 2,6-difluoro-1-lithiobenzene is added dropwise to a solution of 22 g of acetic anhydride in 35 g of THF, which has been pre-cooled to -5°C.

  • Following the addition, a standard aqueous work-up is performed to isolate the 2',6'-difluoroacetophenone intermediate.

Note: To obtain this compound, a subsequent electrophilic chlorination of the aromatic ring would be necessary. The conditions for this step would need to be carefully optimized to achieve the desired regioselectivity.

Applications in Drug Discovery and Agrochemicals

Halogenated acetophenones are recognized as valuable building blocks in the synthesis of a wide range of biologically active molecules.[4] The presence of chlorine and fluorine atoms in this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Substituted acetophenones have been investigated for a variety of pharmacological activities, including:

  • Anticancer Agents: Certain acetophenone derivatives have shown potential as anticancer compounds.[5]

  • Antimicrobial and Antifungal Agents: The acetophenone scaffold is found in molecules with antimicrobial and antifungal properties.[6][7]

  • Enzyme Inhibitors: The ketone functionality can participate in interactions with enzyme active sites, making these compounds interesting starting points for inhibitor design.

While no specific signaling pathways have been elucidated for this compound itself, a generalized workflow for its application in the development of enzyme inhibitors can be proposed.

Visualizations

The following diagrams, generated using the DOT language, illustrate a conceptual synthesis workflow and a generalized mechanism of action for a substituted acetophenone as an enzyme inhibitor.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Halogenation cluster_product Final Product 1_3_Difluorobenzene 1_3_Difluorobenzene Friedel_Crafts Friedel-Crafts Acylation or Organolithium Route 1_3_Difluorobenzene->Friedel_Crafts Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Friedel_Crafts 2_6_Difluoroacetophenone 2',6'-Difluoroacetophenone Friedel_Crafts->2_6_Difluoroacetophenone Chlorination Electrophilic Chlorination 2_6_Difluoroacetophenone->Chlorination Final_Product This compound Chlorination->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Logical_Relationship cluster_compound Lead Compound cluster_target Biological Target cluster_interaction Molecular Interaction cluster_mechanism Mechanism of Action cluster_outcome Cellular Outcome Acetophenone_Derivative 4'-Chloro-2',6'- difluoroacetophenone Binding Binding to Active Site Acetophenone_Derivative->Binding Enzyme Target Enzyme (e.g., Kinase, Protease) Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition Pathway_Block Blockade of Signaling Pathway Inhibition->Pathway_Block Cellular_Response Desired Cellular Response (e.g., Apoptosis, Reduced Proliferation) Pathway_Block->Cellular_Response

Caption: Generalized mechanism of action for a substituted acetophenone as an enzyme inhibitor.

References

The Solubility Profile of 4'-Chloro-2',6'-difluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Based on the general principle of "like dissolves like," the solubility of 4'-Chloro-2',6'-difluoroacetophenone in various organic solvents can be predicted. The molecule possesses a polar carbonyl group and halogen substituents, along with a nonpolar aromatic ring. This structure suggests that it will exhibit good solubility in a range of polar aprotic and moderately polar solvents. Its solubility in nonpolar solvents is expected to be lower, while its solubility in highly polar protic solvents like water is anticipated to be poor.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOHighStrong dipole-dipole interactions between the solvent and the carbonyl and C-F/C-Cl bonds of the solute.
Moderately Polar Ethyl Acetate, DichloromethaneModerate to HighA balance of polar and nonpolar characteristics in the solvent can effectively solvate the molecule.
Polar Protic Methanol, EthanolModerateHydrogen bonding potential of the solvent can interact with the oxygen atom of the carbonyl group.
Nonpolar Hexane, TolueneLowPredominantly van der Waals interactions are less effective at solvating the polar regions of the molecule.
Aqueous WaterVery LowThe hydrophobic aromatic ring and lack of significant hydrogen bond donating groups limit water solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.

Experimental Protocol: Isothermal Saturation Method

1. Materials and Equipment:

  • This compound (high purity)
  • Selected organic solvents (analytical grade)
  • Thermostatically controlled shaker or water bath
  • Analytical balance
  • Vials with screw caps
  • Syringe filters (e.g., 0.22 µm PTFE)
  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.
  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
  • Dilution: Dilute the filtered solution with an appropriate solvent to a concentration suitable for the chosen analytical method.
  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
[Insert Solvent 1][Insert Value][Insert Value]
[Insert Solvent 2][Insert Value][Insert Value]
[Insert Solvent 3][Insert Value][Insert Value]
.........

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature prep2->equil sampl1 Settle undissolved solid equil->sampl1 sampl2 Filter supernatant sampl1->sampl2 sampl3 Dilute sample sampl2->sampl3 sampl4 Quantify concentration (HPLC/UV-Vis) sampl3->sampl4 data Calculate solubility sampl4->data

Caption: Workflow for the experimental determination of solubility.

Logical Relationship of Solubility Factors

The solubility of an organic compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties solubility Solubility polarity_solute Polarity polarity_solute->solubility h_bond_solute H-Bonding h_bond_solute->solubility size_solute Molecular Size size_solute->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility polarity_solvent Polarity polarity_solvent->solubility h_bond_solvent H-Bonding h_bond_solvent->solubility temperature Temperature temperature->solubility

The Strategic Application of 4'-Chloro-2',6'-difluoroacetophenone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of 4'-Chloro-2',6'-difluoroacetophenone as a versatile building block in medicinal chemistry. While direct extensive research on this specific molecule is emerging, its structural features and the well-documented utility of its isomers and related halogenated acetophenones provide a strong basis for its application in the synthesis of novel therapeutic agents. This document outlines its chemical properties, potential synthetic routes to bioactive scaffolds, and inferred applications in key drug target classes, supported by detailed experimental protocols and visual workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization. The key properties of this compound (CAS: 1017777-45-5) are summarized below.[1][2]

PropertyValue
Molecular Formula C₈H₅ClF₂O
Molecular Weight 190.57 g/mol
IUPAC Name 1-(4-chloro-2,6-difluorophenyl)ethanone
Appearance Not explicitly stated, likely a solid
XLogP3 2.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1

Synthetic Utility and Potential Applications

The reactivity of this compound is centered around its acetyl group and the substituted phenyl ring. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the aromatic ring and the acidity of the methyl protons of the acetyl group, making it a valuable precursor for a range of heterocyclic compounds.

Precursor for Quinolone-Based Antibacterials

Halogenated acetophenones are key starting materials for the synthesis of quinolone and fluoroquinolone antibiotics. The synthesis of quinolones often involves the cyclization of intermediates derived from the reaction of an aniline derivative with a β-ketoester, which can be prepared from an acetophenone. The substitution pattern on the phenyl ring is crucial for the antibacterial activity and pharmacokinetic properties of the final compound. For instance, the related compound 2,4,6-trichloro-3,5-difluoro acetophenone is an intermediate in the synthesis of sparfloxacin.[3] This suggests that this compound could be a valuable precursor for novel quinolone antibiotics.[4][5][6]

G start This compound intermediate1 β-Ketoester Derivative start->intermediate1 Claisen Condensation intermediate2 Anilide Intermediate intermediate1->intermediate2 Amidation with Aniline final_product Quinolone Analog intermediate2->final_product Cyclization (e.g., Gould-Jacobs)

Caption: Synthetic workflow for quinolone synthesis.

Scaffold for Kinase Inhibitors

Substituted acetophenones are frequently employed in the synthesis of kinase inhibitors. The acetophenone moiety can be elaborated into various heterocyclic cores that are known to interact with the ATP-binding site of kinases. The 4-chloro and 2,6-difluoro substitutions can provide specific interactions within the kinase active site, potentially enhancing potency and selectivity. Trisubstituted 1,3,5-triazines, for example, have been synthesized and shown to act as PI3K inhibitors.[7][8]

G start This compound intermediate Heterocyclic Intermediate (e.g., Pyrimidine, Pyrazole) start->intermediate Condensation/Cyclization final_product Kinase Inhibitor intermediate->final_product Further Functionalization

Caption: General workflow for kinase inhibitor synthesis.

A potential signaling pathway that could be targeted by a derivative of this compound is the MAPK/ERK pathway, which is often dysregulated in cancer.

G Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Inhibitor Potential Inhibitor (Derived from This compound) Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Core Structure for GPCR Modulators

The acetophenone scaffold can also be found in the structure of G protein-coupled receptor (GPCR) modulators. The specific substitution pattern of this compound could be exploited to develop ligands with high affinity and selectivity for various GPCRs. The synthesis of GPCR modulators often involves the elaboration of the ketone functionality into more complex side chains or heterocyclic systems that can interact with the transmembrane domains of the receptor.[9][10][11][12][13]

G start This compound intermediate Functionalized Intermediate start->intermediate Multi-step Synthesis final_product GPCR Modulator intermediate->final_product Cyclization/Coupling G GPCR GPCR Gq Gq protein GPCR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Modulator Potential Modulator (Derived from This compound) Modulator->GPCR G start This compound + Aromatic Aldehyde conditions Base (e.g., NaOH) Ethanol, RT start->conditions product Chalcone Derivative conditions->product G start This compound + Aldehyde + β-Ketoester + Ammonia Source conditions Reflux in Solvent (e.g., Ethanol) start->conditions product Dihydropyridine Derivative conditions->product G start This compound + Activated Nitrile + Sulfur conditions Base (e.g., Morpholine) Solvent, RT or Heat start->conditions product 2-Aminothiophene Derivative conditions->product G start 1,4-Dicarbonyl Compound (from this compound) reagent Primary Amine or Ammonia Source start->reagent product Pyrrole Derivative reagent->product Heat

References

Methodological & Application

Synthesis of Novel Bioactive Scaffolds from 4'-Chloro-2',6'-difluoroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel chalcones, thiazoles, and pyrimidines starting from 4'-Chloro-2',6'-difluoroacetophenone. These compound classes are of significant interest in drug discovery due to their wide range of biological activities. The protocols are based on established synthetic methodologies, and the application notes are supported by structure-activity relationship (SAR) studies of related compounds.

Application Notes

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into bioactive molecules can significantly enhance their pharmacological properties. The starting material, this compound, possesses a unique substitution pattern that can be exploited to generate novel compounds with potentially enhanced efficacy and modulated physicochemical properties.

Novel Chalcones: Chalcones, synthesized via the Claisen-Schmidt condensation, are precursors to flavonoids and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a chlorine atom and two fluorine atoms on one of the aromatic rings of the chalcone backbone can influence its lipophilicity and electronic properties, potentially leading to enhanced cell permeability and target engagement. SAR studies on halogenated chalcones suggest that electron-withdrawing groups, such as chlorine and fluorine, can contribute to potent antimicrobial and anticancer activities.[1][2][3]

Novel Thiazoles: The Hantzsch thiazole synthesis provides a versatile route to 2-aminothiazole derivatives, a scaffold present in numerous FDA-approved drugs. Thiazole-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[4][5][6][7] The 4'-chloro-2',6'-difluorophenyl substituent on the thiazole ring can modulate the overall electronic character and steric profile of the molecule, which may lead to improved binding affinity and selectivity for various biological targets. SAR studies on aryl-thiazoles have indicated that halogen substituents can significantly impact their anticancer potency.[4][8]

Novel Pyrimidines: Pyrimidines are fundamental building blocks of nucleic acids and are found in many clinically used drugs, including antiviral and anticancer agents. The synthesis of pyrimidines from chalcone precursors offers a straightforward method to access this important heterocyclic system. The incorporation of the 4'-chloro-2',6'-difluorophenyl moiety into the pyrimidine core can lead to compounds with interesting biological profiles. The presence of halogens on the pyrimidine ring system has been shown to be crucial for their antimicrobial and anticancer activities.[9][10]

Experimental Protocols

Synthesis of Novel Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes to yield novel chalcones.

Reaction Scheme:

G reactant1 This compound product Chalcone Derivative reactant1->product reactant2 Ar-CHO reactant2->product catalyst NaOH, EtOH catalyst->product

Caption: General scheme for Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol.

  • To this stirred solution, add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.

  • The precipitated solid (the chalcone product) is collected by vacuum filtration.

  • Wash the solid with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

  • Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Expected Quantitative Data:

Aldehyde Substituent (Ar)Expected Yield (%)
Phenyl85-95
4-Methoxyphenyl80-90
4-Nitrophenyl75-85

Note: Yields are estimates based on similar reactions and may vary.

Synthesis of Novel 2-Amino-thiazoles via Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of 2-amino-thiazole derivatives from an α-bromoacetophenone intermediate derived from this compound.

Workflow Diagram:

G start This compound step1 Bromination (Br2, Acetic Acid) start->step1 intermediate α-Bromo-4'-chloro-2',6'-difluoroacetophenone step1->intermediate step2 Hantzsch Synthesis (Thiourea, Ethanol, Reflux) intermediate->step2 product 2-Amino-4-(4'-chloro-2',6'-difluorophenyl)thiazole step2->product

Caption: Workflow for the synthesis of 2-amino-thiazoles.

Materials:

  • This compound

  • Bromine (Br₂)

  • Glacial acetic acid

  • Thiourea

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, reflux condenser, and magnetic stirrer

Procedure:

Step 1: Synthesis of α-Bromo-4'-chloro-2',6'-difluoroacetophenone

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • To this solution, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with constant stirring at room temperature.

  • Stir the reaction mixture for 2-3 hours. Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture into ice-cold water.

  • The precipitated α-bromoacetophenone is collected by filtration, washed with water, and dried. This intermediate is often used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

  • In a round-bottom flask equipped with a reflux condenser, dissolve the crude α-bromo-4'-chloro-2',6'-difluoroacetophenone (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Reflux the reaction mixture for 3-4 hours.

  • After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid (the 2-aminothiazole product) is collected by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure 2-amino-4-(4'-chloro-2',6'-difluorophenyl)thiazole.

  • Characterize the final product using analytical methods.

Expected Quantitative Data:

ProductExpected Yield (%)
2-Amino-4-(4'-chloro-2',6'-difluorophenyl)thiazole70-85

Note: Yields are estimates based on similar reactions and may vary.

Synthesis of Novel Pyrimidines from Chalcones

This protocol details the synthesis of pyrimidine derivatives through the cyclocondensation of the previously synthesized chalcones with guanidine hydrochloride.

Logical Relationship Diagram:

G start This compound-derived Chalcone reaction Cyclocondensation (Reflux) start->reaction reagent Guanidine Hydrochloride reagent->reaction catalyst Sodium Ethoxide in Ethanol catalyst->reaction product Substituted Pyrimidine Derivative reaction->product

Caption: Synthesis of pyrimidines from chalcones.

Materials:

  • Chalcone derivative (from Protocol 1)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Deionized water

  • Standard laboratory glassware, reflux condenser, and magnetic stirrer

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add the chalcone derivative (1.0 eq) and guanidine hydrochloride (1.1 eq).

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid (the pyrimidine product) is collected by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure pyrimidine derivative.

  • Characterize the final product by analytical techniques.

Expected Quantitative Data:

Chalcone Precursor (Ar group)Expected Yield (%)
Phenyl65-75
4-Methoxyphenyl60-70
4-Nitrophenyl55-65

Note: Yields are estimates based on similar reactions and may vary.

Potential Biological Activities and SAR Insights

The synthesized compounds are expected to exhibit a range of biological activities. Based on existing literature on related halogenated compounds, the following activities can be anticipated:

  • Antimicrobial Activity: The presence of chloro and fluoro substituents is often associated with enhanced antibacterial and antifungal properties. The synthesized chalcones, thiazoles, and pyrimidines should be screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][9]

  • Anticancer Activity: Halogenated aromatic compounds are prevalent in many anticancer drugs. The novel compounds should be evaluated for their cytotoxic effects against various cancer cell lines. The substitution pattern on the 4'-Chloro-2',6'-difluorophenyl ring may influence the selectivity and potency of these compounds.[4][5][6][7]

  • Anti-inflammatory Activity: Chalcones and their derivatives are known to possess anti-inflammatory properties. The synthesized chalcones could be investigated for their ability to inhibit inflammatory pathways.

Structure-Activity Relationship (SAR) Considerations:

  • The nature and position of the substituent on the second aromatic ring of the chalcones will likely have a significant impact on their biological activity.

  • For the 2-aminothiazoles, further derivatization of the amino group could lead to compounds with improved pharmacological profiles.

  • The overall lipophilicity and electronic properties of the synthesized pyrimidines, influenced by the substituents, will be key determinants of their bioactivity.

References

Application Notes: 4'-Chloro-2',6'-difluoroacetophenone as a Versatile Building Block in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4'-Chloro-2',6'-difluoroacetophenone, a halogenated aromatic ketone, serves as a crucial starting material in the synthesis of complex heterocyclic compounds, particularly those with applications in medicinal chemistry. Its unique substitution pattern, featuring a chloro and two fluoro groups on the phenyl ring, provides both steric and electronic properties that are leveraged in the design of targeted therapeutics. This document outlines the application of this compound as a key building block in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have emerged as potent inhibitors of various protein kinases involved in cell signaling pathways.

Key Application: Synthesis of 3-(4-chloro-2,6-difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-5-amine

A significant application of this compound is in the preparation of 3-(4-chloro-2,6-difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-5-amine, a core scaffold for a class of kinase inhibitors. The synthesis proceeds through a two-step sequence involving the formation of an enaminone intermediate followed by a cyclization reaction.

Reaction Scheme

The overall synthetic pathway can be depicted as follows:

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization A This compound C (E)-3-(dimethylamino)-1-(4-chloro-2,6-difluorophenyl)prop-2-en-1-one A->C Toluene, 110 °C B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C D 1H-Pyrazol-3,5-diamine E 3-(4-chloro-2,6-difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-5-amine D->E C_ref (E)-3-(dimethylamino)-1-(4-chloro-2,6-difluorophenyl)prop-2-en-1-one C_ref->E Acetic Acid, Heat

Caption: Synthetic route to a pyrazolo[3,4-b]pyridine kinase inhibitor core.

Experimental Protocols

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-chloro-2,6-difluorophenyl)prop-2-en-1-one

This protocol describes the formation of the enaminone intermediate from this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane (for chromatography)

Procedure:

  • In a 50 ml round bottom flask, combine this compound (5 mmol) and N,N-dimethylformamide dimethyl acetal (5 mmol).

  • Add 10 ml of toluene to the flask.

  • The reaction mixture is stirred and heated to 110°C for 3 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (2:8 v/v) as the eluent to yield the pure enaminone.

Step 2: Synthesis of 3-(4-chloro-2,6-difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-5-amine

This protocol outlines the cyclization of the enaminone intermediate with 1H-pyrazol-3,5-diamine to form the final pyrazolopyridine product.

Materials:

  • (E)-3-(dimethylamino)-1-(4-chloro-2,6-difluorophenyl)prop-2-en-1-one

  • 1H-Pyrazol-3,5-diamine

  • Acetic acid

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • A mixture of (E)-3-(dimethylamino)-1-(4-chloro-2,6-difluorophenyl)prop-2-en-1-one and 1H-pyrazol-3,5-diamine is prepared in a round bottom flask.

  • Acetic acid is added as the solvent and catalyst.

  • The reaction mixture is heated to reflux and stirred for a time sufficient to complete the reaction (monitoring by TLC is recommended).

  • After cooling, the reaction mixture is worked up, which may involve neutralization and extraction, or direct crystallization of the product.

  • The solid product is collected by filtration, washed, and dried.

Quantitative Data Summary

Starting MaterialIntermediate ProductFinal Product
This compound(E)-3-(dimethylamino)-1-(4-chloro-2,6-difluorophenyl)prop-2-en-1-one3-(4-chloro-2,6-difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-5-amine
Yield: Not explicitly stated in the provided context.Yield: 85% (for a related fluorophenyl analog)[1]Yield: Not explicitly stated in the provided context.
Reaction Conditions: Toluene, 110 °C, 3hReaction Conditions: Acetic acid, heat

Application in Drug Development: Kinase Inhibition

The synthesized 3-(4-chloro-2,6-difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-5-amine and its derivatives are potent inhibitors of various protein kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrazolo[3,4-b]pyridine scaffold acts as a hinge-binding motif, interacting with the ATP-binding pocket of kinases and thereby inhibiting their catalytic activity.

G cluster_0 Kinase Signaling Pathway cluster_1 Mechanism of Inhibition Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate ATP to ADP Blocked Inhibition Kinase->Blocked PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellSignal Downstream Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellSignal Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->Kinase

Caption: Inhibition of a generic kinase signaling pathway.

This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The straightforward, two-step synthesis of the 3-(4-chloro-2,6-difluorophenyl)-1H-pyrazolo[3,4-b]pyridine scaffold provides access to a class of potent kinase inhibitors with potential applications in the development of targeted cancer therapies. The detailed protocols and understanding of the synthetic pathway enable researchers and drug development professionals to efficiently utilize this building block in their discovery and development efforts.

References

Application Notes and Protocol for the Synthesis of 4'-Chloro-2',6'-difluoroacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4'-Chloro-2',6'-difluoroacetophenone, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is achieved through a Friedel-Crafts acylation reaction, a robust and widely used method for the preparation of aryl ketones. This document outlines the reaction mechanism, a step-by-step experimental protocol, and a summary of representative reaction parameters based on the synthesis of closely related isomers. The applications of chloro-difluoroacetophenone derivatives in the development of bioactive compounds are also discussed, highlighting their importance as building blocks for pharmaceuticals.

Introduction

Halogenated acetophenones, including this compound, are critical building blocks in organic synthesis.[1] Their utility in the pharmaceutical industry stems from the presence of multiple reactive sites that allow for the construction of complex molecular architectures.[1] Specifically, the fluorinated phenyl ring and the acetyl group are common moieties in a wide range of therapeutic agents. The chlorine and fluorine substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, a phenomenon sometimes referred to as the "magic chloro" effect in drug discovery.[2] There are over 250 FDA-approved drugs containing chlorine, underscoring the importance of chlorinated compounds in medicine.[2][3][4]

The Friedel-Crafts acylation is a classic and efficient method for the synthesis of aryl ketones.[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[5][6] The resulting aryl ketone is a versatile intermediate that can be further modified to produce a variety of bioactive molecules.

Reaction Principle: Friedel-Crafts Acylation

The synthesis of this compound is accomplished by the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

The general mechanism for the Friedel-Crafts acylation is as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acetyl chloride, leading to the formation of a resonance-stabilized acylium ion.[6][7]

  • Electrophilic Aromatic Substitution: The acylium ion acts as an electrophile and is attacked by the π-electrons of the aromatic ring (1-chloro-3,5-difluorobenzene), forming a resonance-stabilized carbocation intermediate known as a sigma complex.[8]

  • Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[5]

  • Product Complexation and Work-up: The resulting ketone product, being a Lewis base, forms a complex with the Lewis acid catalyst.[5] Therefore, a stoichiometric amount of the catalyst is typically required. An aqueous work-up is necessary to break this complex and isolate the final product.[7]

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Work-up AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion ([CH₃CO]⁺) AcCl->Acylium + AlCl₃ AlCl3_1 AlCl₃ AlCl4 [AlCl₄]⁻ Arene 1-chloro-3,5-difluorobenzene Sigma Sigma Complex Arene->Sigma + [CH₃CO]⁺ Product_complex Product-Catalyst Complex Sigma->Product_complex + [AlCl₄]⁻ AlCl3_2 AlCl₃ Product_complex->AlCl3_2 - HCl HCl HCl FinalProduct This compound Product_complex->FinalProduct + H₂O Water H₂O

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methods for analogous compounds.[9]

Materials and Equipment:

  • 1-chloro-3,5-difluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Chloroform (or other suitable organic solvent)

  • Ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, add 1-chloro-3,5-difluorobenzene and anhydrous aluminum chloride.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes.

  • Addition of Acetyl Chloride: Cool the mixture in an ice bath. Slowly add acetyl chloride dropwise from the dropping funnel, maintaining the temperature of the reaction mixture between 20°C and 40°C.[9]

  • Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 120°C) and stir for the specified time (e.g., 2 hours).[9] Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice while stirring.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform (or another suitable organic solvent).[9] Combine the organic extracts.

  • Washing: Wash the combined organic layers with water to remove any remaining acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure or recrystallization from a suitable solvent to yield pure this compound.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Reagents 2. Add 1-chloro-3,5-difluorobenzene and AlCl₃ Setup->Reagents Stir1 3. Stir at RT for 30 min Reagents->Stir1 AddAcCl 4. Add Acetyl Chloride (20-40°C) Stir1->AddAcCl React 5. Heat and Stir (e.g., 120°C, 2h) AddAcCl->React Quench 6. Quench (Pour onto ice) React->Quench Extract 7. Extract (with Chloroform) Quench->Extract Wash 8. Wash (with Water) Extract->Wash Dry 9. Dry and Concentrate (Rotary Evaporator) Wash->Dry Purify 10. Purify (Distillation/Recrystallization) Dry->Purify Product Final Product: This compound Purify->Product

Caption: Experimental workflow for the synthesis.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of chloro-difluoroacetophenone isomers via Friedel-Crafts acylation. These data can be used as a reference for optimizing the synthesis of this compound.

Product IsomerAromatic SubstrateAcylating AgentCatalyst (Molar Ratio)Temperature (°C)Time (h)Yield (%)Reference
2'-Chloro-4',5'-difluoroacetophenone1-chloro-3,4-difluorobenzeneAcetyl chlorideAlCl₃ (1.5 eq)120282[9]
2-Chloro-2',4'-difluoroacetophenone1,3-difluorobenzeneChloroacetyl chlorideAlCl₃ (1.7 eq)50-55589.3[10]

Applications in Drug Discovery and Research

Chloro-difluoroacetophenone derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[1]

  • Pharmaceutical Intermediates: These compounds are key starting materials for the synthesis of various pharmaceuticals.[1] For example, 2'-Chloro-4',5'-difluoroacetophenone is an intermediate in the preparation of 2-chloro-4,5-difluorobenzoic acid, which is used in the production of fluoroquinolone antibacterial drugs and cardiovascular agents.[9]

  • Synthesis of Heterocyclic Compounds: The reactive nature of the α-chloro ketone functionality makes these compounds ideal precursors for the synthesis of nitrogen, sulfur, and oxygen-containing heterocyclic compounds, which are core structures in many pharmacologically active agents.[1]

  • Agrochemicals: Derivatives of chloro-difluoroacetophenones are used in the development of fungicides and herbicides.[1]

  • Research Chemicals: These compounds are also used as research chemicals, for instance, in the study of protein tyrosine phosphatase inhibitors.[10]

Conclusion

The Friedel-Crafts acylation provides an effective and scalable method for the synthesis of this compound. The protocol and data presented in these application notes offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatility of the product as a chemical intermediate underscores its importance in the generation of novel bioactive compounds. Careful optimization of reaction conditions, based on the provided data for related isomers, will be key to achieving high yields and purity of the desired product.

References

Application of 4'-Chloro-2',6'-difluoroacetophenone in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4'-Chloro-2',6'-difluoroacetophenone is a versatile fluorinated ketone that serves as a key building block in the synthesis of a variety of heterocyclic compounds with significant applications in the agrochemical industry. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the phenyl ring, imparts desirable properties to the resulting agrochemicals, such as enhanced biological activity, metabolic stability, and target affinity. This document provides a detailed overview of the application of this compound in the synthesis of potential agrochemicals, focusing on the preparation of pyrazole and pyrimidine derivatives, which are prominent scaffolds in modern fungicides and herbicides.

I. Synthesis of Pyrazole-Based Fungicide Precursors

A significant application of this compound lies in the synthesis of substituted pyrazoles, a core component of many successful fungicides, particularly succinate dehydrogenase inhibitors (SDHIs). The general synthetic strategy involves the condensation of the acetophenone with a one-carbon synthon, followed by cyclization with hydrazine.

A. Synthetic Pathway

A plausible and widely utilized pathway for the synthesis of 3-(4-chloro-2,6-difluorophenyl)-1H-pyrazole, a key intermediate for various fungicides, is outlined below. The synthesis proceeds via a two-step sequence involving the formation of an enaminone intermediate followed by cyclization.

G A This compound C Enaminone Intermediate (3-(Dimethylamino)-1-(4-chloro-2,6-difluorophenyl)prop-2-en-1-one) A->C Condensation B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E 3-(4-chloro-2,6-difluorophenyl)-1H-pyrazole C->E Cyclization D Hydrazine Hydrate D->E F Further Functionalization E->F G Pyrazole Carboxamide Fungicides F->G

Caption: Synthetic pathway to pyrazole-based fungicide precursors.

B. Experimental Protocol: Synthesis of 3-(4-chloro-2,6-difluorophenyl)-1H-pyrazole

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Toluene (or other suitable solvent)

  • Ethanol (or other suitable solvent for cyclization)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 3-(Dimethylamino)-1-(4-chloro-2,6-difluorophenyl)prop-2-en-1-one (Enaminone Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in toluene.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq).

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 3-(4-chloro-2,6-difluorophenyl)-1H-pyrazole

  • Dissolve the crude enaminone intermediate from Step 1 in ethanol.

  • Add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux (typically 70-80 °C) for 2-4 hours, monitoring by TLC or GC-MS.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-(4-chloro-2,6-difluorophenyl)-1H-pyrazole.

C. Quantitative Data (Expected)
StepProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Enaminone IntermediateThis compoundDMF-DMAToluene110-1204-8>90 (crude)-
23-(4-chloro-2,6-difluorophenyl)-1H-pyrazoleEnaminone IntermediateHydrazine HydrateEthanol70-802-475-85>95

Note: The provided yields and purity are typical for this type of reaction and may vary depending on the specific reaction conditions and scale.

II. Synthesis of Pyrimidine-Based Herbicide Precursors

This compound can also serve as a precursor for the synthesis of pyrimidine derivatives, which are key components of various herbicides. A common approach involves the reaction of the acetophenone with a suitable nitrogen-containing reagent to form a key intermediate which can then be cyclized to form the pyrimidine ring.

A. Potential Synthetic Pathway

A plausible route to a substituted pyrimidine involves the initial formation of a chalcone-like intermediate, followed by cyclization with a reagent like urea or thiourea.

G A This compound C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Aromatic Aldehyde B->C E Substituted Pyrimidine C->E Cyclocondensation D Urea or Thiourea D->E F Further Elaboration E->F G Pyrimidine-based Herbicides F->G

Caption: Potential pathway to pyrimidine-based herbicide precursors.

B. General Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

Materials:

  • This compound

  • An appropriate aromatic aldehyde (e.g., benzaldehyde)

  • Urea or Thiourea

  • Ethanol

  • Hydrochloric acid (catalyst)

  • Sodium hydroxide (for workup)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the mixture at room temperature or with gentle heating until the formation of the chalcone intermediate is complete (monitored by TLC).

  • To the solution containing the chalcone, add urea or thiourea (1.1 - 1.5 eq).

  • Heat the reaction mixture to reflux for 6-12 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.

C. Expected Quantitative Data
StepProductStarting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Substituted DihydropyrimidinoneThis compound, Aromatic AldehydeUrea/Thiourea, HClEthanol70-806-1260-75>95

Note: This is a general protocol and the specific conditions and yields will depend on the chosen aldehyde and other reaction parameters.

III. Conclusion

This compound is a valuable and reactive intermediate for the synthesis of agrochemically relevant heterocyclic compounds. The protocols and pathways outlined in this document demonstrate its utility in accessing pyrazole and pyrimidine scaffolds. Researchers and scientists in the field of agrochemical development can utilize this information to design and synthesize novel fungicides and herbicides with potentially improved efficacy and safety profiles. The presence of the chloro and difluoro substituents on the phenyl ring provides a handle for further structural modifications and optimization of biological activity.

Application Notes and Protocols: Synthesis of Chalcone Derivatives from 4'-Chloro-2',6'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation of 4'-Chloro-2',6'-difluoroacetophenone with various aromatic aldehydes. Chalcones are a class of organic compounds recognized for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development.[1] This protocol outlines the synthesis, purification, and characterization of these derivatives, and includes representative data and a generalized experimental workflow.

Introduction

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[1] Their core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This arrangement imparts significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of novel chalcone derivatives is a key area of research in medicinal chemistry, aimed at the development of new therapeutic agents.

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones.[2][3] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. The reactivity of the starting materials can be modulated by the electronic nature of the substituents on the aromatic rings. The use of this compound as a starting material introduces strong electron-withdrawing groups, which can influence the reaction kinetics and the properties of the resulting chalcone derivatives.

Experimental Protocols

General Procedure for the Synthesis of Chalcone Derivatives

This protocol describes the synthesis of chalcone derivatives by the Claisen-Schmidt condensation of this compound with a variety of substituted benzaldehydes.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol.

  • To this solution, add a 20% aqueous solution of sodium hydroxide (2.0 eq) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with a 10% HCl solution until the pH is neutral.

  • The precipitated solid is collected by vacuum filtration using a Büchner funnel and washed with cold deionized water.

  • The crude product is then dried.

  • Purification of the chalcone derivative is achieved by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • The purified product is characterized by melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the representative data for a series of chalcone derivatives synthesized from this compound.

Compound IDAr SubstituentYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)m/z (M+)
CD-1 H8592-947.95 (d, 1H, H-β), 7.62 (d, 1H, H-α), 7.50-7.30 (m, 5H, Ar-H)188.5 (C=O), 144.2 (C-β), 125.8 (C-α)280.03
CD-2 4-OCH₃88115-1177.90 (d, 1H, H-β), 7.55 (d, 1H, H-α), 7.45 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃)188.2 (C=O), 143.9 (C-β), 124.1 (C-α), 161.5 (C-OCH₃), 55.4 (OCH₃)310.04
CD-3 4-Cl82128-1307.92 (d, 1H, H-β), 7.58 (d, 1H, H-α), 7.48 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H)188.3 (C=O), 142.8 (C-β), 126.5 (C-α), 136.2 (C-Cl)313.99

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of chalcone derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants This compound + Substituted Benzaldehyde Reaction Claisen-Schmidt Condensation (NaOH, Ethanol, RT, 24h) Reactants->Reaction 1 Workup Acidification (HCl) & Filtration Reaction->Workup 2 Crude Crude Product Workup->Crude Purify Recrystallization or Column Chromatography Crude->Purify 3 Pure Purified Chalcone Purify->Pure 4 Pure_char Purified Chalcone Analysis MP, FT-IR, NMR, MS Data Characterization Data Analysis->Data 6 Pure_char->Analysis 5

Caption: Workflow for chalcone synthesis and characterization.

Signaling Pathway (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a synthesized chalcone derivative, a common mechanism of action for bioactive chalcones.

signaling_pathway cluster_pathway Pro-inflammatory Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor MAPK_Pathway MAPK Cascade (Ras, Raf, MEK, ERK) Receptor->MAPK_Pathway NFkB NF-κB Activation MAPK_Pathway->NFkB Inflammation Inflammatory Response NFkB->Inflammation Chalcone Chalcone Derivative Chalcone->MAPK_Pathway Inhibition

Caption: Hypothetical inhibition of a pro-inflammatory pathway.

References

Application Notes and Protocols for the Analytical Detection of 4'-Chloro-2',6'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-2',6'-difluoroacetophenone is a halogenated aromatic ketone of interest in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for its quantification and characterization in various matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Compound Information

PropertyValue
Chemical Name 1-(4-Chloro-2,6-difluorophenyl)ethanone[1]
CAS Number 1017777-45-5[1]
Molecular Formula C₈H₅ClF₂O[1]
Molecular Weight 190.57 g/mol [1]
Appearance Colorless Liquid

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for the quantification of this compound. The following protocol is adapted from a method developed for the closely related compound, 2-chloro-4'-fluoroacetophenone, and is expected to provide good separation and quantification.[2]

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., ODS-C18, 4.6 mm x 150 mm, 5 µm particle size) is recommended.[2]

2. Mobile Phase and Elution:

  • Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water.[2]

  • Elution: Isocratic elution with a mobile phase composition of 50:50 (v/v) acetonitrile:water (0.1% TFA) is a good starting point.[2] The ratio can be optimized to achieve the desired retention time and separation.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm.[2]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject 10-20 µL of the standard and sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Expected Performance
ParameterExpected Value
Retention Time Approximately 6-8 minutes (dependent on exact conditions)
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

HPLC Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc Injection analysis Data Acquisition & Processing hplc->analysis Chromatogram quant Quantification analysis->quant Peak Area

Caption: A simplified workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol

1. Instrumentation:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

3. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50-300.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetone or ethyl acetate.

  • Working Standard Solutions: Dilute the stock solution to prepare working standards in the range of 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dilute the sample in the same solvent to a concentration within the calibration range.

5. Analysis and Quantification:

  • Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

  • SIM Ions: Monitor the molecular ion (m/z 190) and characteristic fragment ions.

  • Construct a calibration curve and quantify the analyte as described for the HPLC method.

Expected GC-MS Data
ParameterExpected Value
Retention Time 10-15 minutes (dependent on column and program)
Key Mass Fragments (m/z) 190 (M+), 175 (M-CH₃), 147 (M-COCH₃), 111

GC-MS Workflow Diagram

GCMS_Workflow prep Sample & Standard Preparation gc Gas Chromatograph (Separation) prep->gc Injection ms Mass Spectrometer (Detection & Identification) gc->ms Elution data Data Analysis ms->data Mass Spectrum

Caption: A schematic of the GC-MS analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful tools for the structural confirmation and quantitative analysis of this compound. Quantitative NMR (qNMR) can be particularly useful as it may not require a calibration curve if a suitable internal standard is used.[3]

Experimental Protocol

1. Instrumentation:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

2. Sample Preparation for ¹H and ¹⁹F NMR:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Add a known amount of a suitable internal standard for quantitative analysis. The internal standard should have a signal that does not overlap with the analyte signals. For ¹⁹F qNMR, a fluorinated compound with a known purity and a simple spectrum is ideal.

3. NMR Acquisition Parameters (General):

  • ¹H NMR:

    • Pulse Program: Standard single pulse experiment.

    • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 10-30 s for quantitative accuracy).

    • Number of Scans: 8-16.

  • ¹⁹F NMR:

    • Pulse Program: Standard single pulse experiment, often with proton decoupling.

    • Relaxation Delay (d1): Similar to ¹H NMR, ensure full relaxation for quantification.

    • Number of Scans: 16-64 (due to lower sensitivity compared to ¹H).

4. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass of the internal standard

    • V = Volume of the solvent

Expected NMR Spectral Data
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~2.6s-CH₃
~7.0-7.4mAromatic-H
¹⁹F Aromatic-F
¹³C ~30s-CH₃
~110-160mAromatic-C
~195sC=O

qNMR Logic Diagram

qNMR_Logic sample Analyte + Internal Standard in Deuterated Solvent nmr NMR Spectrometer (Acquire FID) sample->nmr processing Data Processing (FT, Phasing, Baseline) nmr->processing integration Signal Integration processing->integration calculation Concentration Calculation integration->calculation

Caption: The logical steps involved in quantitative NMR (qNMR) analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 4'-Chloro-2',6'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4'-Chloro-2',6'-difluoroacetophenone. This halogenated acetophenone derivative is a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a comprehensive strategy for column selection, mobile phase optimization, and instrument parameter setting to achieve optimal separation and quantification. The presented method is suitable for purity testing, impurity profiling, and quality control of this compound in research and manufacturing environments.

Introduction

This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and drug discovery. Accurate and precise analytical methods are crucial for monitoring its purity and quality throughout the synthetic process. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds.[1] This application note provides a step-by-step guide for developing a stability-indicating RP-HPLC method for this compound.

Chemical Structure:

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile col_select Column Selection (e.g., C18, C8, Phenyl) start->col_select mp_select Mobile Phase Screening (Acetonitrile vs. Methanol) col_select->mp_select gradient_opt Gradient/Isocratic Optimization mp_select->gradient_opt ph_opt pH/Buffer Optimization (e.g., TFA, Formic Acid) gradient_opt->ph_opt flow_temp_opt Flow Rate & Temperature Optimization ph_opt->flow_temp_opt validation Method Validation (Linearity, Precision, Accuracy, etc.) flow_temp_opt->validation end Final Method validation->end

References

Application Notes and Protocols for the Analysis of 4'-Chloro-2',6'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-2',6'-difluoroacetophenone is an aromatic ketone of interest in synthetic chemistry and drug discovery. Its characterization is crucial for quality control, reaction monitoring, and structural confirmation. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural elucidation of organic molecules.

Note on Data Availability: As of the compilation of this document, specific experimental NMR and mass spectrometry data for this compound were not publicly available. The data presented herein is based on closely related analogs and predictive models to provide a reference for researchers. When experimental data becomes available, this document will be updated.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is sourced from comprehensive chemical databases.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name1-(4-chloro-2,6-difluorophenyl)ethanonePubChem[1]
CAS Number1017777-45-5PubChem[1]
Molecular FormulaC₈H₅ClF₂OPubChem[1]
Molecular Weight190.57 g/mol PubChem[1]
Exact Mass189.9996988 DaPubChem[1]
AppearancePredicted to be a solid-

Analogous NMR Spectroscopic Data

Due to the absence of experimental spectra for this compound, data for structurally similar compounds, 4'-Chloroacetophenone and 2',4'-Difluoroacetophenone, are provided below for comparative purposes. These spectra can offer insights into the expected chemical shifts and coupling patterns.

¹H NMR Data of Analogs

Table 2: ¹H NMR Data for Analogs of this compound

CompoundSolventChemical Shift (δ) ppm
4'-ChloroacetophenoneCDCl₃7.91 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H), 2.61 (s, 3H)[2]
2',4'-Difluoroacetophenone-Data not available in search results
¹³C NMR Data of Analogs

Table 3: ¹³C NMR Data for Analogs of this compound

CompoundSolventChemical Shift (δ) ppm
4'-ChloroacetophenoneCDCl₃196.8, 139.6, 135.4, 129.7, 128.9, 26.5[2]
2',4'-Difluoroacetophenone-Data not available in search results

Predicted Mass Spectrometry Data

While an experimental mass spectrum is not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound can be calculated based on its exact mass. This information is crucial for identifying the compound in mass spectrometry analyses.

Table 4: Predicted m/z for Adducts of this compound

AdductPredicted m/z
[M+H]⁺191.0075
[M+Na]⁺213.0000
[M-H]⁻188.9924

Experimental Protocols

The following are detailed protocols for acquiring NMR and mass spectrometry data for aromatic ketones like this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the tube or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. ¹H NMR Acquisition:

  • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm for aromatic compounds).

  • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

4. ¹³C NMR Acquisition:

  • Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).

  • Use a standard pulse sequence with proton decoupling (e.g., power-gated decoupling).

  • Set the number of scans to achieve an adequate signal-to-noise ratio (this will be significantly higher than for ¹H NMR, often several hundred to thousands of scans).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire_H1 ¹H NMR Acquisition setup->acquire_H1 acquire_C13 ¹³C NMR Acquisition setup->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process analyze Integration, Peak Picking, Referencing process->analyze output output analyze->output Final Spectrum

Caption: Workflow for NMR Data Acquisition and Processing.

Protocol 2: Mass Spectrometry (MS)

This protocol describes a general method for analyzing this compound using Electrospray Ionization (ESI) Mass Spectrometry.

1. Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a dilute solution for infusion or injection into the mass spectrometer. A typical final concentration is in the range of 1-10 µg/mL.

  • The final solvent composition should be compatible with the mobile phase if using Liquid Chromatography-Mass Spectrometry (LC-MS).

2. Mass Spectrometer Setup (Direct Infusion):

  • Calibrate the mass spectrometer using a standard calibration solution.

  • Set the ionization mode to either positive or negative ion mode. For acetophenones, both modes can be explored, with positive mode often yielding [M+H]⁺ and [M+Na]⁺ ions.

  • Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal intensity of the analyte.

3. Mass Spectrometry Setup (LC-MS):

  • If coupling with liquid chromatography, select a suitable column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with a small amount of formic acid for positive ion mode).

  • Develop a chromatographic method that provides good separation and peak shape for the analyte.

  • Set the mass spectrometer to acquire data over a relevant m/z range (e.g., 50-500 Da).

4. Data Acquisition and Analysis:

  • Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.

  • Acquire the mass spectrum. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

  • Process the data to identify the molecular ion and any significant fragment ions. Compare the observed m/z values with the predicted values.

MS_Workflow cluster_prep Sample Preparation cluster_acq MS Analysis cluster_proc Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration stock->dilute setup MS Setup & Calibration dilute->setup infuse Direct Infusion or LC-MS Injection setup->infuse acquire Acquire Mass Spectrum (MS and MS/MS) infuse->acquire process Process Data acquire->process identify Identify Molecular Ion & Fragments process->identify output output identify->output Mass Spectrum & Interpretation

Caption: Workflow for Mass Spectrometry Analysis.

Logical Relationship of Analytical Techniques

The structural elucidation of a novel or uncharacterized compound like this compound relies on the complementary information provided by different analytical techniques.

Analytical_Logic cluster_techniques Analytical Techniques cluster_info Information Obtained cluster_conclusion Conclusion Compound This compound NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS NMR_Info Connectivity & Stereochemistry NMR->NMR_Info MS_Info Molecular Weight & Elemental Formula MS->MS_Info Structure Structural Confirmation NMR_Info->Structure MS_Info->Structure

Caption: Interrelation of Analytical Techniques for Structural Elucidation.

Conclusion

The protocols and data presented in these application notes provide a foundational guide for researchers working with this compound and related compounds. While experimental data for the title compound is currently lacking, the provided information on its analogs and the detailed methodologies will facilitate its characterization once synthesized or isolated. The combination of NMR and mass spectrometry is indispensable for the unambiguous structural confirmation of such molecules, which is a critical step in the fields of chemical research and drug development.

References

The Role of 4'-Chloro-2',6'-difluoroacetophenone in Pharmaceutical Intermediate Synthesis: An Overview of Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 2, 2025 – 4'-Chloro-2',6'-difluoroacetophenone is a halogenated aromatic ketone with potential applications as a versatile building block in the synthesis of pharmaceutical intermediates. Its trifunctional nature, featuring a reactive acetyl group, a chlorinated phenyl ring, and two fluorine atoms, makes it an attractive starting material for the construction of complex molecular architectures found in various therapeutic agents. While specific, publicly available data on its direct application in the synthesis of named pharmaceutical intermediates is limited, its structural motifs are present in several classes of bioactive molecules, suggesting its utility in drug discovery and development.

General Reactivity and Potential Applications

Based on the known reactivity of similar acetophenone derivatives, this compound can be expected to participate in a variety of chemical transformations crucial for the synthesis of pharmaceutical intermediates. The ketone functionality allows for reactions such as alpha-halogenation, aldol condensations, and reductions to form chiral alcohols. The aromatic ring, activated by the fluorine and chlorine substituents, is amenable to nucleophilic aromatic substitution (SNAr) reactions, providing a handle for the introduction of various functional groups.

The presence of the 2',6'-difluoro substitution pattern is of particular interest in medicinal chemistry. This arrangement can influence the conformation of the molecule and its ability to interact with biological targets. Furthermore, fluorine atoms can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.

Hypothetical Synthetic Pathways

While detailed experimental protocols for the direct use of this compound are not readily found in the public domain, its potential utility can be illustrated through hypothetical reaction schemes leading to key pharmaceutical scaffolds.

One potential application is in the synthesis of substituted heterocyclic compounds, which form the core of many drugs. For example, the acetyl group can be a precursor for the formation of pyrazole, isoxazole, or pyrimidine rings through condensation reactions with appropriate binucleophiles.

Below is a conceptual workflow illustrating the potential synthetic transformations of this compound.

G A This compound B Alpha-Halogenation A->B (e.g., NBS, SO₂Cl₂) F Reduction A->F (e.g., NaBH₄, CBS catalyst) H Nucleophilic Aromatic Substitution (SNA_r) A->H (with strong nucleophiles) C α-Halo-4'-chloro-2',6'-difluoroacetophenone B->C D Condensation with Binucleophiles (e.g., hydrazine, hydroxylamine) C->D E Substituted Heterocyclic Intermediates (e.g., Pyrazoles, Isoxazoles) D->E G Chiral Alcohol Intermediate F->G I Further Functionalized Intermediates H->I

Figure 1. Conceptual synthetic pathways originating from this compound.

Conclusion

While detailed application notes and protocols for this compound in the preparation of specific pharmaceutical intermediates are not extensively documented in publicly accessible literature, its chemical structure suggests significant potential as a valuable starting material in medicinal chemistry. The combination of a reactive ketone, a halogenated aromatic ring, and the strategic placement of fluorine atoms makes it a promising candidate for the synthesis of novel bioactive molecules. Further research and publication in this area would be beneficial for the drug development community. Researchers are encouraged to explore its utility in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic molecules where the 4-chloro-2,6-difluorophenyl moiety may confer advantageous properties.

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4'-Chloro-2',6'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Chloro-2',6'-difluoroacetophenone. The primary synthetic route is the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene with acetyl chloride, catalyzed by a Lewis acid, typically aluminum chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is achieved through a Friedel-Crafts acylation reaction. 1-chloro-3,5-difluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound.

Q2: Why is my reaction yield consistently low?

A2: Low yields in the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene can be attributed to several factors. The starting material is an electron-deficient (deactivated) aromatic ring due to the presence of three electron-withdrawing halogen substituents, which slows down the electrophilic aromatic substitution reaction.[1][2][3] Inadequate catalyst activity, improper reaction temperature, or the presence of moisture can also significantly reduce the yield. Refer to the Troubleshooting Guide below for specific solutions.

Q3: What are the common side products or impurities I should be aware of?

A3: Common impurities can include unreacted starting materials (1-chloro-3,5-difluorobenzene and acetyl chloride), regioisomers of the product if the reaction is not perfectly selective, and poly-acylated byproducts, although the latter is less common with deactivated rings.[4] Hydrolysis of the acetyl chloride or the product during workup can also lead to acetic acid and other degradation products.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product.

Q5: What is the role of the Lewis acid catalyst in this reaction?

A5: The Lewis acid, typically aluminum chloride (AlCl₃), activates the acetyl chloride by coordinating to the chlorine atom of the acyl chloride. This coordination makes the carbonyl carbon more electrophilic, forming a highly reactive acylium ion (CH₃CO⁺) or a complex that acts as the electrophile in the substitution reaction.[2][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Deactivated Substrate: 1-chloro-3,5-difluorobenzene is electron-deficient and reacts slowly.[1][3]- Increase the reaction temperature to provide sufficient activation energy. - Use a higher molar ratio of the Lewis acid catalyst to enhance the formation of the electrophile. - Consider using a more reactive acylating agent or a more potent Lewis acid catalyst system.
Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is hygroscopic and may have been deactivated by moisture.- Use freshly opened, high-purity aluminum chloride. - Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture. - Dry all glassware and solvents thoroughly before use.
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.- Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Gradually increase the reaction temperature and observe the effect on the conversion rate.
Formation of Multiple Products (Isomers) Incorrect Reaction Conditions: Temperature and catalyst concentration can influence the regioselectivity of the acylation.- Optimize the reaction temperature. Lower temperatures often favor the formation of a specific isomer. - Investigate the effect of different Lewis acid catalysts or solvent systems on the product distribution.
Difficult Work-up (Emulsion Formation) Hydrolysis of Aluminum Chloride: Quenching the reaction with water can lead to the formation of aluminum hydroxides, which can cause emulsions.- Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid to ensure the aluminum salts remain dissolved in the aqueous layer. - Use a saturated solution of ammonium chloride for the initial wash.
Product Contaminated with Starting Material Incomplete Reaction: The reaction was stopped prematurely.- Extend the reaction time or increase the temperature to drive the reaction to completion. - Use a slight excess of acetyl chloride to ensure full conversion of the 1-chloro-3,5-difluorobenzene.
Inefficient Purification: The purification method may not be adequate to separate the product from the starting material.- Optimize the conditions for fractional distillation under reduced pressure. - Consider column chromatography for small-scale purifications to achieve high purity.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 1-chloro-3,5-difluorobenzene

This is an adapted procedure based on typical Friedel-Crafts acylations of deactivated aromatic compounds. Optimization may be required.

Materials:

  • 1-chloro-3,5-difluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas).

  • Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (1.2 to 1.5 molar equivalents relative to the limiting reagent).

  • Add anhydrous dichloromethane to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.0 to 1.1 molar equivalents) to the stirred suspension.

  • After the addition is complete, add 1-chloro-3,5-difluorobenzene (1.0 molar equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C for DCM) for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity (Hypothetical Data for Optimization)

Entry Parameter Varied Condition Yield (%) Purity (%)
1Catalyst Molar Ratio (AlCl₃)1.1 eq6592
2Catalyst Molar Ratio (AlCl₃)1.3 eq7895
3Catalyst Molar Ratio (AlCl₃)1.5 eq8296
4Reaction Temperature25 °C (rt)5590
5Reaction Temperature40 °C (reflux)7895
6Reaction Temperature60 °C7593 (potential for side products)
7Reaction Time2 hours7094
8Reaction Time4 hours7895
9Reaction Time6 hours7995

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_catalyst Check Catalyst Activity and Handling start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents catalyst_moisture Was catalyst exposed to moisture? check_catalyst->catalyst_moisture catalyst_age Is the catalyst old or from an unreliable source? check_catalyst->catalyst_age temp_time Were temperature and time sufficient for a deactivated ring? check_conditions->temp_time reagent_purity Are starting materials pure and anhydrous? check_reagents->reagent_purity solution_catalyst Use fresh, high-purity catalyst under inert atmosphere. catalyst_moisture->solution_catalyst Yes catalyst_age->solution_catalyst Yes solution_conditions Increase temperature and/or reaction time. Monitor by TLC/GC. temp_time->solution_conditions No solution_reagents Purify/dry starting materials and solvents. reagent_purity->solution_reagents No end_node Optimized Yield solution_catalyst->end_node solution_conditions->end_node solution_reagents->end_node

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow for Synthesis

Synthesis_Workflow start Start: Reagents and Glassware Preparation reaction_setup Reaction Setup under Inert Atmosphere start->reaction_setup reagent_addition Sequential Addition of Reagents at 0 °C reaction_setup->reagent_addition reaction Reaction at Elevated Temperature reagent_addition->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Distillation or Chromatography workup->purification analysis Product Characterization (NMR, GC-MS) purification->analysis end_product Final Product: this compound analysis->end_product

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Purification of Crude 4'-Chloro-2',6'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4'-Chloro-2',6'-difluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: How do I choose the best purification technique for my sample?

  • Recrystallization is often a good first choice for solid compounds if a suitable solvent can be found and the impurities have different solubility profiles.

  • Column chromatography is highly effective for separating compounds with different polarities, especially when dealing with multiple impurities or compounds that are difficult to separate by other means.

  • Vacuum distillation is suitable for thermally stable liquids or low-melting solids, particularly for separating them from non-volatile impurities.

Q3: What are the likely impurities in my crude this compound sample?

A3: If synthesized via a Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene, potential impurities include:

  • Unreacted starting materials (1-chloro-3,5-difluorobenzene and acetyl chloride/acetic anhydride).

  • Polysubstituted byproducts, where more than one acetyl group has been added to the aromatic ring.

  • Isomeric products, depending on the regioselectivity of the reaction.

  • Residual catalyst (e.g., aluminum chloride) and quenching reagents.

Purification Technique Troubleshooting Guides

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Based on the properties of similar halogenated acetophenones, suitable starting solvents to test are hexane, ethanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Quantitative Data for Recrystallization Solvents

SolventBoiling Point (°C)PolarityComments
Hexane69Non-polarA good starting point for non-polar to moderately polar compounds.[1]
Ethanol78PolarOften a good general-purpose solvent for recrystallization.[1]
Water100Very PolarCan be used as an anti-solvent with a more soluble organic solvent like ethanol.[1]
Ethyl Acetate77PolarCan be used in a mixed solvent system with a non-polar solvent like hexane.[1]
Acetone56PolarSolvents containing the same functional group as the compound can be good solubilizers.[1]

Troubleshooting Recrystallization

Q: My compound is not dissolving in the hot solvent. A: You may not have added enough solvent. Add more solvent in small portions while heating and stirring. If the compound still does not dissolve, the chosen solvent is likely unsuitable.

Q: No crystals are forming upon cooling. A: This could be due to several reasons:

  • Too much solvent was used: Try to evaporate some of the solvent to concentrate the solution and then cool it again.

  • The solution is supersaturated: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Q: My compound "oiled out" instead of forming crystals. A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To resolve this, try reheating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Column Chromatography

Column chromatography is a technique used to separate a mixture of compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to move the solvent through the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data for Column Chromatography Mobile Phases

A common starting point for determining the optimal mobile phase is to use a mixture of a non-polar solvent and a polar solvent. The polarity of the mobile phase is adjusted to achieve good separation on a TLC plate, ideally with the desired compound having an Rf value of ~0.3.

Non-polar SolventPolar SolventTypical Ratio Range (v/v)Comments
Hexane/HeptaneEthyl Acetate95:5 to 70:30A standard system for compounds of moderate polarity.
Hexane/HeptaneDichloromethane90:10 to 50:50Good for separating less polar compounds.
DichloromethaneMethanol99:1 to 90:10Suitable for more polar compounds.

Troubleshooting Column Chromatography

Q: My compounds are not separating on the column. A: This is likely an issue with the mobile phase.

  • If all compounds elute too quickly (high Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent.

  • If all compounds are stuck on the column (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • For very similar compounds: Consider using a different solvent system or a different stationary phase (e.g., alumina).

Q: The bands on the column are broad and diffuse. A: This can be caused by several factors:

  • Poor column packing: Ensure the silica gel is packed uniformly without any cracks or channels.

  • Sample overload: Too much sample was loaded onto the column. Use a larger column or less sample.

  • Sample was not loaded in a concentrated band: Dissolve the sample in the minimum amount of solvent for loading.

Vacuum Distillation

Vacuum distillation is used to purify compounds that have high boiling points or are sensitive to decomposition at their atmospheric boiling point. By reducing the pressure, the boiling point of the compound is lowered.

Experimental Protocol: Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed with appropriate grease.

  • Sample Addition: Place the crude this compound in the distillation flask.

  • Vacuum Application: Slowly apply the vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature and pressure. The boiling point will depend on the vacuum achieved.

  • Shutdown: After the distillation is complete, allow the apparatus to cool before slowly releasing the vacuum.

Predicted Boiling Point of this compound under Vacuum

Pressure (mmHg)Predicted Boiling Point Range (°C)
1~40-60
5~65-85
10~80-100
20~95-115

Note: These are estimated values and should be used as a guide. The actual boiling point may vary.

Troubleshooting Vacuum Distillation

Q: The liquid is bumping violently in the distillation flask. A: This is a common issue in distillation. To prevent bumping, add boiling chips or use a magnetic stirrer in the distillation flask. Ensure the flask is not more than two-thirds full.

Q: The distillation rate is very slow or has stopped. A: This could be due to:

  • Insufficient heating: Increase the temperature of the heating mantle gradually.

  • A leak in the system: Check all joints and connections for leaks.

  • The compound has a very high boiling point even under vacuum: Ensure your vacuum source is providing a sufficiently low pressure.

Visualization of Workflows and Logic

Purification_Workflow General Purification Workflow for Crude this compound crude Crude this compound assess Assess Impurity Profile and Quantity crude->assess select_tech Select Purification Technique assess->select_tech recryst Recrystallization select_tech->recryst Solid with suitable solvent col_chrom Column Chromatography select_tech->col_chrom Complex mixture or polar differences vac_dist Vacuum Distillation select_tech->vac_dist Thermally stable low-melting solid or liquid analyze Analyze Purity (TLC, GC-MS, NMR) recryst->analyze col_chrom->analyze vac_dist->analyze pure_prod Pure Product analyze->pure_prod Purity Acceptable repurify Repurify if Necessary analyze->repurify Purity Not Acceptable repurify->select_tech

Caption: General workflow for the purification of crude this compound.

Technique_Selection Decision Tree for Purification Technique Selection start Start with Crude Product is_solid Is the crude product a solid? start->is_solid find_solvent Can a suitable recrystallization solvent be found? is_solid->find_solvent Yes is_therm_stable Is the compound thermally stable? is_solid->is_therm_stable No (Liquid/Oil) recrystallize Perform Recrystallization find_solvent->recrystallize Yes is_complex Is the mixture complex or are impurities of similar polarity? find_solvent->is_complex No column_chrom Perform Column Chromatography is_complex->column_chrom Yes vac_distill Perform Vacuum Distillation is_complex->vac_distill No is_therm_stable->vac_distill Yes consider_alt Consider alternative purification methods is_therm_stable->consider_alt No Recrystallization_Troubleshooting Troubleshooting: No Crystals Formed During Recrystallization start Cooled solution shows no crystals check_solvent Was too much solvent used? start->check_solvent evaporate Boil off some solvent and cool again check_solvent->evaporate Yes check_supersat Is the solution supersaturated? check_solvent->check_supersat No induce_cryst Induce crystallization: - Scratch flask with glass rod - Add a seed crystal evaporate->induce_cryst check_supersat->induce_cryst Yes reassess Re-evaluate solvent choice check_supersat->reassess No success Crystals form induce_cryst->success

References

Common side reactions in the synthesis of 4'-Chloro-2',6'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4'-Chloro-2',6'-difluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific chemical synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene with acetyl chloride.

Issue 1: Low or No Product Yield

Question: My reaction is showing a very low yield or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene is a common issue, primarily due to the deactivating nature of the halogen substituents on the aromatic ring. Here are the potential causes and troubleshooting steps:

  • Insufficient Catalyst Activity: Aluminum chloride (AlCl₃) is highly sensitive to moisture. Ensure that the AlCl₃ is fresh and has been handled under strictly anhydrous conditions. The reaction vessel should be thoroughly dried, and all reagents and solvents must be anhydrous.

  • Deactivated Starting Material: The presence of three halogen atoms (one chlorine and two fluorine) strongly deactivates the benzene ring, making it less nucleophilic and slowing down the electrophilic aromatic substitution. To overcome this, consider the following:

    • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. However, be cautious as excessive heat can lead to the formation of side products. A temperature range of 50-60°C is a good starting point.

    • Increase Reaction Time: Due to the slow reaction rate, a longer reaction time might be necessary for the reaction to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Use a More Active Acylating Agent: While acetyl chloride is standard, in some cases, using acetic anhydride with a suitable catalyst might offer different reactivity.

  • Inadequate Stoichiometry of Catalyst: In Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the product ketone, rendering it inactive. Therefore, a stoichiometric amount (or even a slight excess) of AlCl₃ relative to the limiting reagent is often required.

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Product Yield check_catalyst Verify AlCl₃ Activity and Anhydrous Conditions start->check_catalyst check_conditions Optimize Reaction Conditions (Temperature & Time) check_catalyst->check_conditions If catalyst is active check_stoichiometry Confirm Stoichiometry of AlCl₃ check_conditions->check_stoichiometry If yield is still low monitor_reaction Monitor Reaction Progress (TLC/GC-MS) check_stoichiometry->monitor_reaction If stoichiometry is correct outcome Improved Yield monitor_reaction->outcome

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Isomeric Side Products

Question: I am observing multiple spots on my TLC plate, suggesting the formation of isomers. What are the likely isomeric impurities and how can I minimize their formation?

Answer:

The formation of isomeric side products is a significant challenge in the synthesis of this compound due to the directing effects of the substituents on the 1-chloro-3,5-difluorobenzene ring.

  • Understanding Regioselectivity: Both chlorine and fluorine are ortho-, para-directing groups, but they are also deactivating. In 1-chloro-3,5-difluorobenzene, the acetyl group can theoretically add to several positions. The primary directing influence comes from the two fluorine atoms, which will direct the incoming electrophile to the positions ortho and para to them. The chlorine atom also directs ortho and para. The desired product, this compound, is formed by acylation at the position between the two fluorine atoms. However, acylation at other positions can lead to isomeric impurities.

  • Potential Isomeric Impurities:

    • 2'-Chloro-4',6'-difluoroacetophenone: Acylation occurs at a position ortho to the chlorine and para to one of the fluorine atoms.

    • Other isomers: Depending on the reaction conditions, other minor isomers might also be formed.

  • Minimizing Isomer Formation:

    • Control of Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction, favoring the thermodynamically more stable product.

    • Choice of Solvent: The polarity of the solvent can influence the regioselectivity of Friedel-Crafts reactions. Experimenting with different solvents (e.g., dichloromethane, dichloroethane, carbon disulfide) may help to optimize the isomeric ratio.

    • Slow Addition of Reagents: Adding the acetyl chloride slowly to the mixture of the aromatic compound and Lewis acid can help to maintain a low concentration of the electrophile and may improve selectivity.

Diagram of Regioselectivity

regioselectivity cluster_0 Directing Effects on 1-chloro-3,5-difluorobenzene Reactant Desired Product Reactant->Desired Product Acylation at C4 (Desired) Isomeric Side Product 2'-Chloro-4',6'-difluoroacetophenone Reactant->Isomeric Side Product Acylation at C2/C6 (Side Reaction)

Caption: Regioselectivity in the acylation of 1-chloro-3,5-difluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the synthesis of this compound?

A1: While a specific protocol for this exact compound is not widely published, a general procedure adapted from the synthesis of similar compounds is as follows. Note that optimization will be necessary.

Experimental Protocol: Friedel-Crafts Acylation of 1-chloro-3,5-difluorobenzene

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add 1-chloro-3,5-difluorobenzene (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or dichloroethane).

  • Addition of Lewis Acid: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.5 equivalents) portion-wise, ensuring the temperature remains low.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for a period, and then gradually heat to a gentle reflux (e.g., 50-60°C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and slowly quench the reaction by the dropwise addition of crushed ice, followed by cold dilute hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Q2: What are the expected yields and purity for this synthesis?

A2: Due to the deactivating nature of the starting material, the yields for this reaction can be moderate. Based on similar syntheses of halogenated acetophenones, a yield in the range of 60-80% might be achievable after optimization. The purity of the crude product will depend on the extent of side reactions, particularly the formation of isomers. Purification by recrystallization or column chromatography is typically required to achieve high purity (>98%).

Quantitative Data Summary (Expected)

ParameterExpected ValueNotes
Yield (Crude) 60 - 85%Highly dependent on reaction conditions.
Yield (Purified) 50 - 75%After recrystallization or chromatography.
Purity (Crude) 80 - 95%Major impurity is likely the isomeric product.
Purity (Purified) > 98%Achievable with proper purification techniques.

Q3: How can I effectively purify the final product from its isomers?

A3: The separation of constitutional isomers can be challenging.

  • Recrystallization: If there is a significant difference in the solubility of the desired product and its isomers in a particular solvent, recrystallization can be an effective method. Experiment with different solvents and solvent mixtures to find optimal conditions.

  • Column Chromatography: This is a more general and often more effective method for separating isomers. A silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to achieve good separation. Monitor the fractions by TLC to identify and collect the pure product.

Purification Workflow

purification_workflow start Crude Product Mixture recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography start->column_chromatography If recrystallization fails check_purity Check Purity (TLC/GC-MS/NMR) recrystallization->check_purity If crystals form column_chromatography->check_purity check_purity->column_chromatography If impure pure_product Pure this compound check_purity->pure_product If pure

Caption: General workflow for the purification of this compound.

Troubleshooting guide for reactions involving 4'-Chloro-2',6'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4'-Chloro-2',6'-difluoroacetophenone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound possesses three primary sites for chemical modification:

  • The Acetyl Group: The methyl protons are acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions, such as the Claisen-Schmidt condensation to form chalcones.

  • The Aryl Chloride: The chlorine atom can be substituted via nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing nature of the acetyl and fluoro groups. It can also participate in cross-coupling reactions like the Suzuki-Miyaura coupling.

  • The Aromatic Ring: The fluorine atoms and the chloro group are activating substituents for nucleophilic aromatic substitution.[1][2]

Q2: What are the typical solubility characteristics of this compound?

A2: this compound is generally soluble in common organic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dioxane, and chlorinated solvents like dichloromethane (DCM). Its solubility in non-polar solvents like hexanes is limited. For reaction planning, it is always advisable to perform a small-scale solubility test with the chosen solvent system.

Troubleshooting Guides

This section provides detailed troubleshooting for common reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl chloride of this compound and various boronic acids or their esters.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst- Ensure the palladium catalyst is not oxidized. Use fresh catalyst or a pre-catalyst that is activated in situ. - Consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can facilitate the oxidative addition to the relatively unreactive aryl chloride.[3]
2. Inappropriate Base- The choice of base is critical. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are commonly used. For more challenging couplings, stronger bases like phosphates (e.g., K₃PO₄) or hydroxides may be necessary.[4] - Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water.
3. Low Reaction Temperature- Aryl chlorides often require higher reaction temperatures for oxidative addition compared to aryl bromides or iodides.[5] Increase the temperature, potentially to the reflux temperature of the solvent.
Dehalogenation of Starting Material 1. Presence of Protic Impurities- Use anhydrous solvents and reagents. - The presence of water or alcohols can lead to protonolysis of the organopalladium intermediate.
2. Unstable Boronic Acid- Boronic acids can be prone to protodeboronation, especially at elevated temperatures.[3] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.
Homocoupling of Boronic Acid 1. Oxygen in the Reaction Mixture- Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids.
Low Product Yield After Work-up 1. Product Solubility- The resulting biaryl ketone may have different solubility properties. Ensure complete extraction from the aqueous layer during work-up.
2. Emulsion Formation- If an emulsion forms during extraction, try adding brine or filtering the mixture through a pad of celite.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent (e.g., dioxane/water 4:1 mixture).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low Conversion in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst base Optimize Base start->base temp Increase Temperature start->temp dehalogenation Dehalogenation Observed start->dehalogenation homocoupling Homocoupling Observed start->homocoupling ligand Change Ligand catalyst->ligand success Successful Reaction base->success temp->success ligand->success anhydrous Ensure Anhydrous Conditions dehalogenation->anhydrous boronic_ester Use Boronic Ester dehalogenation->boronic_ester anhydrous->success boronic_ester->success degas Degas Solvents Thoroughly homocoupling->degas degas->success

Caption: Troubleshooting logic for Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it a good substrate for SNAr reactions, where the chlorine atom is displaced by a nucleophile.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Weak Nucleophile- The nucleophile must be sufficiently strong to attack the electron-deficient ring. If using a neutral nucleophile (e.g., an amine or alcohol), a base is required to generate the more reactive anionic form.
2. Inappropriate Solvent- Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the nucleophile's salt, increasing the nucleophilicity of the anion.[6]
3. Insufficient Activation- While the acetyl and fluoro groups are activating, some nucleophiles may still require higher temperatures to react.[5]
Side Reactions 1. Reaction at other positions- The chlorine at the 4-position is the most likely leaving group due to resonance stabilization of the Meisenheimer intermediate by the ortho-fluoro and para-acetyl groups.[1][2] However, with very strong nucleophiles or harsh conditions, reaction at the fluorine positions might be possible, though less likely.
2. Reaction with the Acetyl Group- Strong, basic nucleophiles could potentially react with the acetyl group (e.g., deprotonation or addition). Using a non-nucleophilic base or protecting the ketone may be necessary in some cases.
Difficult Product Isolation 1. High-boiling Point Solvents- DMF and DMSO can be difficult to remove completely. After the reaction, quenching with water and extracting the product into a lower-boiling organic solvent is a common strategy.
2. Product is Water-Soluble- If the product has polar functional groups, it may have some water solubility. Saturating the aqueous layer with salt (salting out) can help to improve extraction efficiency.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add the nucleophile (1.1-2.0 eq.) and a base (e.g., K₂CO₃ or NaH, if necessary).

  • Reaction: Heat the mixture to the appropriate temperature (this can range from room temperature to >100 °C depending on the nucleophile) and monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate or ether).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by crystallization or column chromatography.[6]

Decision Tree for SNAr Troubleshooting

G start S_NAr Reaction Issue no_reaction No or Slow Reaction start->no_reaction side_products Side Products Observed start->side_products workup_issue Difficult Work-up start->workup_issue check_nucleophile Is Nucleophile Strong Enough? no_reaction->check_nucleophile check_solvent Is Solvent Polar Aprotic? no_reaction->check_solvent increase_temp Increase Temperature no_reaction->increase_temp protect_ketone Consider Protecting Ketone side_products->protect_ketone milder_conditions Use Milder Conditions side_products->milder_conditions extraction_method Optimize Extraction workup_issue->extraction_method purification_strategy Revise Purification workup_issue->purification_strategy success Successful Reaction check_nucleophile->success check_solvent->success increase_temp->success protect_ketone->success milder_conditions->success extraction_method->success purification_strategy->success

Caption: Troubleshooting decision tree for SNAr reactions.

Claisen-Schmidt Condensation (Chalcone Synthesis)

This condensation reaction involves the base-catalyzed reaction of this compound with an aromatic aldehyde to form a chalcone.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Chalcone 1. Incomplete Deprotonation- The acidity of the methyl protons is influenced by the electron-withdrawing groups. However, a sufficiently strong base is still required. Common bases include NaOH or KOH in an alcoholic solvent.[7][8]
2. Reversible Reaction- The initial aldol addition is reversible. Driving the reaction towards the product often involves removing the water formed during the condensation, or using conditions that favor the irreversible dehydration step.[9]
3. Self-condensation of Aldehyde- This is generally not an issue if the aromatic aldehyde lacks α-hydrogens.[7]
Formation of Michael Adducts 1. Excess Enolate- The product chalcone can act as a Michael acceptor for the enolate of the starting acetophenone. Use of a slight excess of the aldehyde can sometimes minimize this.
Product Precipitation Issues 1. Product is too Soluble- If the chalcone does not precipitate from the reaction mixture, pouring the mixture into ice-water can often induce precipitation.[10]
2. Oily Product- An oily product may indicate impurities. Try to wash the oil with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold ethanol or hexanes). Recrystallization is often necessary.[11]

Experimental Protocol: Claisen-Schmidt Condensation

  • Reaction Setup: Dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol).

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH).

  • Reaction: Stir the reaction at room temperature or with gentle heating. The reaction progress can often be monitored by the formation of a precipitate.

  • Work-up: Pour the reaction mixture into a beaker of ice and water. If a solid forms, collect it by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude chalcone from a suitable solvent, such as ethanol.[10]

Workflow for Optimizing Chalcone Synthesis

G start Low Yield in Chalcone Synthesis base_conc Adjust Base Concentration/Type start->base_conc temp_control Optimize Reaction Temperature start->temp_control solvent_choice Change Solvent System start->solvent_choice workup_mod Modify Work-up Procedure base_conc->workup_mod temp_control->workup_mod solvent_choice->workup_mod purification Refine Purification Method workup_mod->purification success High Yield of Pure Chalcone purification->success

Caption: Optimization workflow for Claisen-Schmidt condensation.

References

Stability issues of 4'-Chloro-2',6'-difluoroacetophenone under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 4'-Chloro-2',6'-difluoroacetophenone for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid exposure to moisture and light. For long-term storage, keeping the compound at refrigerated temperatures (2-8 °C) is advisable.

Q2: Is this compound sensitive to air or moisture?

Q3: What is the general thermal stability of this compound?

A3: this compound is expected to be stable under standard laboratory conditions. However, like many organic molecules, it may decompose at elevated temperatures. Specific thermal decomposition data is not available, but it is advisable to avoid excessive heat during storage and in experimental setups unless required by the reaction protocol.

Q4: How does the pH of a solution affect the stability of this compound?

A4: The stability of this compound can be pH-dependent. Ketones can be susceptible to reactions under both acidic and basic conditions. Strong acids or bases may catalyze degradation or unwanted side reactions. It is recommended to maintain a neutral pH unless the experimental protocol specifies otherwise.

Q5: Is this compound light-sensitive?

A5: Exposure to light, particularly UV light, can potentially lead to the degradation of many organic compounds. While specific photostability data for this compound is limited, it is good laboratory practice to store it in amber vials or in the dark to minimize the risk of photodegradation.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction

Symptom: Your reaction involving this compound yields unexpected impurities or a lower-than-expected yield of the desired product.

Possible Cause: The stability of the compound may be compromised under the reaction conditions, or it may be participating in unforeseen side reactions.

Troubleshooting Steps:

  • Analyze Reaction Conditions:

    • Temperature: Ensure the reaction temperature is not excessively high, as this could lead to thermal decomposition.

    • pH: If the reaction is not buffered, the pH may be drifting to acidic or basic extremes, which could affect the stability of the starting material.

    • Reagents: Consider the compatibility of all reagents with the fluoroacetophenone moiety. Strong nucleophiles or bases can potentially react with the carbonyl group or the halogenated aromatic ring.

  • Purification of Starting Material: Verify the purity of your this compound. Impurities from its synthesis could be interfering with the reaction.

  • Inert Atmosphere: If not already doing so, run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.

Issue 2: Degradation of the Compound During Work-up or Purification

Symptom: The purity of your product decreases significantly after the work-up or purification steps.

Possible Cause: The compound may be unstable to the conditions used during extraction, washing, or chromatography.

Troubleshooting Steps:

  • Aqueous Work-up: If using acidic or basic washes, minimize the contact time and ensure the solution is neutralized and cooled.

  • Chromatography:

    • Silica Gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.

    • Solvent Choice: Ensure the solvents used for chromatography are free of peroxides and other reactive impurities.

    • Temperature: Avoid heating during solvent removal (rotary evaporation) at excessively high temperatures.

Stability Data Summary

The following tables summarize the expected stability of this compound under various stress conditions. Please note that this information is based on general chemical principles and data for similar compounds, as specific experimental data for this molecule is limited.

Table 1: pH Stability

pH ConditionTemperature (°C)ObservationPotential Degradation Products
Acidic (e.g., 0.1 M HCl)25Likely stable for short durationsPotential for slow hydrolysis over extended periods
Neutral (e.g., Water)25Expected to be stableMinimal degradation
Basic (e.g., 0.1 M NaOH)25Potential for degradationHydrolysis products, aldol condensation products

Table 2: Thermal and Photostability

ConditionDurationObservationPotential Degradation Products
Thermal (Solid, 60°C)24 hoursLikely stableMinimal decomposition
Thermal (Solution, 60°C)24 hoursSolvent-dependent stabilityDecomposition products may vary with solvent
Photolytic (Solid, UV light)24 hoursPotential for degradationPhotodegradation products (e.g., dehalogenated species)
Photolytic (Solution, UV light)24 hoursPotential for accelerated degradationSolvent-adducts, photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in an oven at 80°C for 48 hours.

    • After exposure, prepare a 0.1 mg/mL solution in methanol for HPLC analysis.

  • Photolytic Degradation (Solid State):

    • Expose solid this compound to UV light in a photostability chamber.

    • After exposure, prepare a 0.1 mg/mL solution in methanol for HPLC analysis.

  • HPLC Analysis: Analyze all samples by a suitable validated HPLC method to determine the extent of degradation and to identify any degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start Start with This compound stock Prepare Stock Solution (1 mg/mL in Methanol) start->stock acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 80°C) stock->thermal photo Photolytic Degradation (Solid, UV Light) stock->photo neutralize Neutralize and Dilute acid->neutralize base->neutralize oxidation->neutralize Dilute hplc HPLC Analysis thermal->hplc Dissolve and Analyze photo->hplc Dissolve and Analyze neutralize->hplc data Data Interpretation (Purity, Degradants) hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Potential Pathway) cluster_photodegradation Photodegradation (Potential Pathway) parent This compound hydrolysis_product 4-Chloro-2,6-difluorobenzoic acid + Acetic Acid parent->hydrolysis_product H2O / H+ or OH- dehalogenation 2',6'-Difluoroacetophenone parent->dehalogenation UV Light

Caption: Potential degradation pathways of this compound.

Removal of impurities from 4'-Chloro-2',6'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4'-Chloro-2',6'-difluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound, often synthesized via Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene, may include:

  • Isomeric Byproducts: Such as 2'-Chloro-4',5'-difluoroacetophenone, arising from acylation at a different position on the aromatic ring.

  • Unreacted Starting Materials: Including 1-chloro-3,5-difluorobenzene and the acetylating agent (e.g., acetyl chloride or acetic anhydride).

  • Di-acylated Products: Where two acetyl groups are added to the aromatic ring.

  • Residual Catalyst: Typically a Lewis acid like aluminum chloride, which needs to be quenched and removed during workup.[1][2]

  • Solvent Residues: From the reaction and extraction steps.

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying this compound are:

  • Recrystallization: An effective technique for removing small amounts of impurities from a solid product. The choice of solvent is critical.

  • Column Chromatography: A versatile method for separating the desired product from impurities with different polarities.[3]

  • Chemical Purification (Bisulfite Extraction): This method can be used to separate the ketone product from non-ketonic impurities.[4][5]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of purity. Commercial suppliers often report purities of 95%, 97%, or 98% as determined by HPLC.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and detect any isomeric or other organic impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Product does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. For ketones, solvents like ethanol, acetone, or mixtures with hexanes can be effective.[6]
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. Impurities may also be present that inhibit crystallization.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal of the product can also induce crystallization.
Poor recovery of the purified product. Too much solvent was used, or the product has some solubility in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the product. Cool the solution in an ice bath to minimize solubility.
Crystals are colored. Colored impurities are present.Consider adding a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the product and impurities (overlapping peaks). The solvent system (eluent) is not optimal. The column may be overloaded.Optimize the eluent system using TLC first to achieve a good separation of spots. A common starting point for aromatic ketones is a mixture of ethyl acetate and hexanes.[7] Reduce the amount of crude material loaded onto the column.
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracking or channeling of the silica gel. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[3][8]
Low yield after chromatography. The compound may be adsorbing irreversibly to the silica gel. The compound may be spread across too many fractions.If the compound is acidic or basic, adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent can help.[7] Carefully monitor the elution using TLC and combine fractions containing the pure product.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Expected Outcome:

Parameter Before Recrystallization After Recrystallization
Purity (by HPLC) ~90%>98%
Appearance Off-white to yellowish solidWhite crystalline solid
Protocol 2: Column Chromatography Purification
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with different solvent mixtures (e.g., varying ratios of ethyl acetate in hexane). The ideal system should give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.[9]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Typical Eluent System Performance:

Eluent System (Ethyl Acetate/Hexane) Rf of this compound Separation from Less Polar Impurities Separation from More Polar Impurities
5:95~0.5GoodModerate
10:90~0.3ExcellentGood
20:80~0.1ModerateExcellent

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude Product solvent Add Hot Solvent crude->solvent dissolved Dissolved Product solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration impurities Insoluble Impurities hot_filtration->impurities cooling Slow Cooling hot_filtration->cooling crystals Pure Crystals Form cooling->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration pure_product Pure Product vacuum_filtration->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Start: Crude Product tlc 1. TLC for Eluent Selection start->tlc packing 2. Pack Silica Gel Column tlc->packing loading 3. Load Crude Product packing->loading elution 4. Elute with Solvent loading->elution fractions 5. Collect Fractions elution->fractions analyze 6. Analyze Fractions by TLC fractions->analyze combine 7. Combine Pure Fractions analyze->combine impurities Impure Fractions analyze->impurities evaporate 8. Evaporate Solvent combine->evaporate product End: Pure Product evaporate->product

Caption: Step-by-step workflow for purification using column chromatography.

Troubleshooting_Logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue oiling_out Oiling Out? start->oiling_out poor_recovery Poor Recovery? start->poor_recovery poor_separation Poor Separation? start->poor_separation no_elution No Elution? start->no_elution solution1 Action: Cool Slowly / Add More Solvent oiling_out->solution1 Yes solution2 Action: Minimize Solvent / Cool Thoroughly poor_recovery->solution2 Yes solution3 Action: Optimize Eluent via TLC poor_separation->solution3 Yes solution4 Action: Increase Eluent Polarity no_elution->solution4 Yes

Caption: A logical diagram for troubleshooting common purification problems.

References

Managing hazardous byproducts in 4'-Chloro-2',6'-difluoroacetophenone reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and handling of 4'-Chloro-2',6'-difluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing hazardous byproducts and troubleshooting common experimental issues.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the synthesis of this compound, particularly via Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene.

Q1: What are the primary hazardous byproducts generated during the Friedel-Crafts acylation synthesis of this compound?

A1: The primary hazardous byproducts are unreacted aluminum chloride (AlCl₃) and hydrogen chloride (HCl) gas. Aluminum chloride is a water-reactive and corrosive solid.[1][2] Hydrogen chloride is a corrosive gas that is harmful if inhaled.[1]

Q2: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A2: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Moisture in Reagents or Glassware: Anhydrous aluminum chloride reacts violently with water, which deactivates the catalyst.[1] Ensure all glassware is thoroughly dried, and reagents are anhydrous.

  • Deactivated Aromatic Ring: While 1-chloro-3,5-difluorobenzene is reactive enough for this synthesis, highly deactivated aromatic compounds may not react effectively.

  • Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required because it complexes with the ketone product.[3]

  • Improper Reaction Temperature: The reaction temperature is a critical parameter. For similar reactions, optimal temperatures are often between 0°C and 25°C to minimize side reactions.[4]

  • Inefficient Quenching: Improper quenching of the reaction can lead to product loss. The process is highly exothermic and must be done carefully.

Q3: I am observing the formation of multiple products in my analysis. What is likely happening and how can I prevent it?

A3: The formation of multiple products can be due to polysubstitution, where more than one acyl group is added to the aromatic ring. However, Friedel-Crafts acylation is less prone to this than alkylation because the resulting ketone is less reactive than the starting material.[3][5] If polysubstitution is suspected, consider the following:

  • Molar Ratio of Reactants: Ensure the molar ratio of the acylating agent to the aromatic substrate is appropriate, typically close to 1:1.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can sometimes lead to side reactions.

Q4: There was a vigorous release of gas when I quenched the reaction. What is this gas and how should I handle it safely?

A4: The vigorous gas release during quenching is hydrogen chloride (HCl), which is formed from the reaction of the aluminum chloride-ketone complex with water. This should always be performed in a well-ventilated fume hood. The quenching process is highly exothermic, so it should be done slowly and with cooling.[6][7]

Q5: How do I safely dispose of the aluminum chloride waste after the reaction?

A5: Aluminum chloride waste must be neutralized before disposal. This can be achieved by cautiously and slowly adding the reaction mixture to a stirred ice-water mixture, followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide.[6] This process is highly exothermic and should be performed with appropriate personal protective equipment (PPE) in a fume hood.[6]

Data Presentation

Table 1: Influence of Reaction Parameters on Friedel-Crafts Acylation Yield (Illustrative Data)

ParameterCondition ACondition BCondition CExpected Outcome
Aromatic Substrate 1-chloro-3,5-difluorobenzene1-chloro-3,5-difluorobenzene1-chloro-3,5-difluorobenzene-
Acylating Agent Acetyl ChlorideAcetyl ChlorideAcetyl Chloride-
Catalyst Anhydrous AlCl₃Anhydrous AlCl₃Anhydrous AlCl₃-
Molar Ratio (Substrate:Acyl Chloride:AlCl₃) 1 : 1.1 : 1.21 : 1.1 : 0.81 : 1.5 : 1.2Condition A is optimal. Condition B may result in lower yield due to insufficient catalyst. Condition C may lead to more side products.
Solvent DichloromethaneDichloromethaneTolueneDichloromethane is a common solvent for this reaction.
Temperature 0 - 5 °C25 °C (Room Temp)50 °CLower temperatures (Condition A) generally favor higher selectivity and yield. Higher temperatures can increase the rate of side reactions.
Reaction Time 2 hours2 hours4 hoursLonger reaction times (Condition C) do not necessarily improve yield and may lead to byproduct formation.
Illustrative Yield ~85%~70%~60%These are representative values; actual yields may vary.

Experimental Protocols

1. Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative procedure based on standard Friedel-Crafts acylation reactions.

  • Materials:

    • 1-chloro-3,5-difluorobenzene

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • 5% Sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Crushed ice

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl gas.

    • In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add 1-chloro-3,5-difluorobenzene (1 equivalent) to the dropping funnel with anhydrous dichloromethane.

    • Slowly add the 1-chloro-3,5-difluorobenzene solution to the stirred AlCl₃ suspension.

    • Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture back to 0-5 °C.

    • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and will release HCl gas. Perform this in a fume hood.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with 5% sodium bicarbonate solution, then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).[8][9][10]

2. Neutralization of Aluminum Chloride Waste

  • Ensure the quenching of the reaction mixture is complete as described in the synthesis protocol.

  • Slowly add a saturated solution of sodium bicarbonate to the acidic aqueous layer while stirring in a fume hood. Be cautious as this will cause vigorous gas (CO₂) evolution.

  • Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the solution is neutral (pH ~7).

  • The resulting aluminum hydroxide precipitate can be separated by filtration. Dispose of the solid and the neutralized aqueous solution according to your institution's hazardous waste disposal guidelines.

Visualizations

experimental_workflow reagents 1. Reagent Preparation - 1-chloro-3,5-difluorobenzene - Acetyl Chloride - Anhydrous AlCl₃ - Anhydrous DCM reaction_setup 2. Reaction Setup - Flame-dried glassware - Inert atmosphere (optional) - Cooled to 0-5 °C reagents->reaction_setup addition 3. Reagent Addition - Slow, dropwise addition of  acetyl chloride reaction_setup->addition reaction 4. Reaction - Stir at room temperature - Monitor by TLC addition->reaction quench 5. Quenching - Pour into ice/HCl mixture - Hazard: Exothermic, HCl gas reaction->quench workup 6. Work-up - Separate layers - Wash with NaHCO₃ and water - Dry with MgSO₄ quench->workup purification 7. Purification - Vacuum distillation or  recrystallization workup->purification product 8. Product - this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield? check_moisture Check for moisture in reagents and glassware? start->check_moisture Yes dry_reagents Action: Thoroughly dry all glassware and use anhydrous reagents. check_moisture->dry_reagents Yes check_catalyst Sufficient AlCl₃ used (stoichiometric amount)? check_moisture->check_catalyst No end Yield Improved dry_reagents->end adjust_catalyst Action: Use at least a stoichiometric amount of AlCl₃. check_catalyst->adjust_catalyst No check_temp Reaction temperature controlled (0-25 °C)? check_catalyst->check_temp Yes adjust_catalyst->end adjust_temp Action: Maintain reaction temperature with an ice bath. check_temp->adjust_temp No check_temp->end Yes adjust_temp->end

Caption: Troubleshooting decision tree for low reaction yield.

References

Impact of solvent choice on 4'-Chloro-2',6'-difluoroacetophenone reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4'-Chloro-2',6'-difluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: this compound possesses two primary sites for chemical modification. The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon, facilitated by the electron-withdrawing effects of the ortho-fluorine atoms and the para-acetyl group. The acetyl group itself offers a reactive carbonyl moiety and an alpha-carbon that can participate in various condensation and substitution reactions.

Q2: How does solvent choice generally impact nucleophilic aromatic substitution (SNAr) reactions on this substrate?

A2: Solvent polarity and proticity are critical factors. Generally, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are known to accelerate SNAr reactions. These solvents effectively solvate the cation of the nucleophile while leaving the anion relatively "bare" and more reactive. In contrast, polar protic solvents like ethanol or water can hydrogen bond with the nucleophile, reducing its reactivity and slowing down the reaction rate.

Q3: I am observing low yields in my SNAr reaction. What are the common causes and how can I troubleshoot this?

A3: Low yields in SNAr reactions with this compound can stem from several factors:

  • Solvent Choice: Ensure you are using a suitable polar aprotic solvent. If your nucleophile has low solubility, consider a solvent mixture or a different polar aprotic solvent.

  • Base Strength: A base is often required to deprotonate the nucleophile or neutralize any acid formed during the reaction. The strength and stoichiometry of the base can significantly impact the yield.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to byproduct formation. It is crucial to optimize the temperature for your specific reaction.

  • Moisture: Water can compete with the intended nucleophile and lead to hydrolysis of the starting material. Ensure your reaction is performed under anhydrous conditions.

Troubleshooting Guides

Issue 1: Poor Solubility of Reactants

Symptoms:

  • Incomplete reaction even after extended reaction times.

  • Heterogeneous reaction mixture where one or more reactants are not fully dissolved.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of your starting material and nucleophile in a range of polar aprotic solvents (e.g., DMSO, DMF, NMP, MeCN).

  • Co-Solvent System: Consider using a co-solvent system. For example, a small amount of a less polar solvent like toluene might aid in dissolving a non-polar nucleophile in a polar aprotic bulk solvent.

  • Temperature Increase: Gently warming the reaction mixture can improve solubility. Monitor for any signs of degradation.

Issue 2: Competing Side Reactions

Symptoms:

  • Presence of multiple spots on TLC analysis.

  • Complex NMR spectrum of the crude product.

Troubleshooting Steps:

  • Lower Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Lowering the temperature can improve selectivity.

  • Optimize Base Addition: If a base is used, its slow addition can help to control the reaction and minimize side product formation.

  • Inert Atmosphere: Some reactions may be sensitive to oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Quantitative Data Summary

The following tables provide representative data on the impact of solvent choice on a hypothetical nucleophilic aromatic substitution reaction of this compound with a generic amine nucleophile. This data is intended to be illustrative and guide experimental design.

Table 1: Effect of Solvent on Reaction Yield and Time

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Dimethyl Sulfoxide (DMSO)47.2492
N,N-Dimethylformamide (DMF)36.7688
Acetonitrile (MeCN)37.5875
Tetrahydrofuran (THF)7.62445
Ethanol (EtOH)24.648<10
Toluene2.448<5

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general framework for the reaction of this compound with a nucleophile. The specific conditions (solvent, temperature, base) should be optimized for each specific transformation.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath with temperature control

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (1.1 - 2.0 eq) to the mixture and stir for 10-15 minutes.

  • Add the nucleophile (1.0 - 1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a suitable aqueous solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Visualizations

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Solvent, and Base setup->reagents nucleophile Add Nucleophile reagents->nucleophile reaction Heat and Monitor (TLC/LC-MS) nucleophile->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product troubleshooting_logic low_yield Low Reaction Yield check_solubility Check Reactant Solubility low_yield->check_solubility check_base Evaluate Base Strength and Stoichiometry low_yield->check_base optimize_temp Optimize Reaction Temperature low_yield->optimize_temp check_moisture Ensure Anhydrous Conditions low_yield->check_moisture optimize_solvent Screen Solvents (DMSO, DMF, MeCN) check_solubility->optimize_solvent

Catalyst selection for efficient synthesis of 4'-Chloro-2',6'-difluoroacetophenone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 4'-Chloro-2',6'-difluoroacetophenone derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Deactivated Aromatic Ring: The presence of three electron-withdrawing halogen substituents (one chlorine and two fluorine atoms) on the benzene ring deactivates it towards electrophilic aromatic substitution.[1][2]Use a stronger Lewis acid catalyst: Aluminum chloride (AlCl₃) is a common and effective choice for deactivated substrates.[3] • Increase reaction temperature: Carefully increasing the temperature can help overcome the activation energy barrier. Monitor for potential side reactions. • Use a more reactive acylating agent: Acetyl chloride is generally more reactive than acetic anhydride.
2. Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. Friedel-Crafts reactions require anhydrous conditions.[4]Use freshly opened or properly stored anhydrous AlCl₃.Dry all glassware thoroughly before use. Flame-drying is a common technique.[5] • Ensure all reagents and solvents are anhydrous.
3. Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst forms a complex with the ketone product, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.[3][6]Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent. An excess of the catalyst may be beneficial.
Formation of Multiple Products (Isomers) Incorrect Regioselectivity: The acyl group may add to different positions on the aromatic ring, leading to a mixture of isomers.Control of reaction temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product. • Choice of catalyst: While not extensively documented for this specific substrate, the choice of Lewis acid can influence regioselectivity in some Friedel-Crafts reactions.
Difficult Product Isolation/Purification 1. Complex Reaction Mixture: The presence of unreacted starting materials, catalyst-product complexes, and potential side products can complicate purification.Proper work-up procedure: The reaction is typically quenched by carefully adding it to ice-water or dilute acid to decompose the catalyst-ketone complex.[5] • Extraction: Use an appropriate organic solvent to extract the product from the aqueous layer. • Chromatography: Column chromatography may be necessary to separate the desired product from isomers and other impurities.
2. Emulsion Formation During Work-up: The presence of aluminum salts can sometimes lead to the formation of emulsions between the aqueous and organic layers, making separation difficult.[5]Use a saturated sodium chloride solution (brine) during washing steps to help break the emulsion.Addition of a small amount of a different organic solvent might help.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene with an acylating agent like acetyl chloride or acetic anhydride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4]

Q2: Why is the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene challenging?

A2: The starting material, 1-chloro-3,5-difluorobenzene, is an electron-deficient (deactivated) aromatic ring due to the presence of three electron-withdrawing halogen atoms. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1][2]

Q3: Which catalyst is most effective for this reaction?

A3: While a direct comparative study for this specific reaction is not widely available in the literature, strong Lewis acids are required for the acylation of deactivated rings. Aluminum chloride (AlCl₃) is the most commonly used and generally effective catalyst for such transformations.[3] Other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) could also be considered, but may be less effective.[4]

Q4: Can I use a catalytic amount of AlCl₃ for this reaction?

A4: No, in Friedel-Crafts acylation, the AlCl₃ catalyst forms a stable complex with the ketone product. This complex is not catalytically active. Therefore, at least a stoichiometric amount of AlCl₃ relative to the acylating agent is necessary to drive the reaction to completion.[3][6]

Q5: What are the expected side reactions?

A5: The primary side reaction is the formation of regioisomers. While the acylation is expected to occur at the 4-position due to the directing effects of the halogens, some substitution at other positions might occur, leading to a mixture of products. Polyacylation is generally not a concern in Friedel-Crafts acylation because the introduced acyl group is deactivating, making the product less reactive than the starting material.[1]

Q6: What are the key safety precautions for this synthesis?

A6:

  • Anhydrous Aluminum Chloride (AlCl₃): It is a corrosive and moisture-sensitive solid. Handle it in a fume hood and avoid contact with skin and eyes. It reacts violently with water.

  • Acetyl Chloride: It is a corrosive and lachrymatory liquid. Handle it in a fume hood with appropriate personal protective equipment.

  • Hydrogen Chloride (HCl) Gas: The reaction evolves HCl gas, which is corrosive and toxic. The reaction should be performed in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction mixture with water or acid is highly exothermic and should be done slowly and with cooling.

Catalyst Performance Data

While specific quantitative data for the synthesis of this compound is limited in publicly available literature, the following table provides a general comparison of common Lewis acid catalysts used in Friedel-Crafts acylations of deactivated aromatic compounds. The yields and conditions are illustrative and will need to be optimized for the specific synthesis.

CatalystTypical Molar Ratio (Catalyst:Substrate)Typical Reaction Temperature (°C)Reported Yields for Deactivated ArenesKey Considerations
Aluminum Chloride (AlCl₃) ≥ 1:125 - 150Moderate to GoodStrongest common Lewis acid, but requires stoichiometric amounts and anhydrous conditions. Can be difficult to handle.[3][4]
Iron(III) Chloride (FeCl₃) ≥ 1:180 - 200Generally lower than AlCl₃Less reactive than AlCl₃ but also less sensitive to moisture. May require higher temperatures.[4]
Zinc Chloride (ZnCl₂) ≥ 1:1100 - 250Generally lower than AlCl₃ and FeCl₃Milder Lewis acid, often requiring more forcing conditions for deactivated substrates.[4]
Solid Acid Catalysts (e.g., Zeolites) Catalytic100 - 250VariableOffer advantages in terms of reusability and easier work-up, but may have lower activity for deactivated substrates.[7]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a closely related compound, 2-chloro-2',4'-difluoroacetophenone, which can be adapted for the synthesis of this compound by using 1-chloro-3,5-difluorobenzene as the starting material.

Adapted Protocol: Synthesis of this compound

Materials:

  • 1-Chloro-3,5-difluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Water

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

  • Addition of Solvent and Substrate: Add anhydrous dichloromethane to the flask, followed by the slow addition of 1-chloro-3,5-difluorobenzene (1 equivalent) while stirring.

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise from the dropping funnel. Control the addition rate to maintain the reaction temperature below 10 °C. Hydrogen chloride gas will be evolved.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux (around 40 °C for dichloromethane) for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).

  • Quenching: Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, this compound.

Visualizations

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation Friedel-Crafts Acylation Mechanism acyl_chloride Acetyl Chloride (CH₃COCl) acylium_ion Acylium Ion [CH₃C=O]⁺ acyl_chloride->acylium_ion + AlCl₃ lewis_acid Lewis Acid (AlCl₃) lewis_acid->acylium_ion sigma_complex Sigma Complex (Carbocation Intermediate) acylium_ion->sigma_complex aromatic_ring 1-chloro-3,5-difluorobenzene aromatic_ring->sigma_complex Electrophilic Attack product This compound sigma_complex->product Deprotonation lewis_acid_complex [AlCl₄]⁻ lewis_acid_complex->lewis_acid Regeneration lewis_acid_complex->product + H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Catalyst Selection Workflow

Catalyst_Selection_Workflow Catalyst Selection Workflow for Deactivated Arenes start Start: Acylation of 1-chloro-3,5-difluorobenzene catalyst_choice Choose a strong Lewis Acid Catalyst start->catalyst_choice alcl3 AlCl₃ (Most Common) catalyst_choice->alcl3 Primary Choice fecl3 FeCl₃ (Alternative) catalyst_choice->fecl3 Secondary Choice other_lewis_acids Other Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) catalyst_choice->other_lewis_acids Less Common reaction_conditions Optimize Reaction Conditions: - Anhydrous Solvent - Temperature - Reaction Time alcl3->reaction_conditions fecl3->reaction_conditions other_lewis_acids->reaction_conditions check_yield Check Yield and Purity reaction_conditions->check_yield success Successful Synthesis check_yield->success High Yield troubleshoot Troubleshoot: - Increase Temperature - Change Catalyst - Check Reagent Purity check_yield->troubleshoot Low Yield troubleshoot->catalyst_choice Re-evaluate

Caption: Catalyst selection workflow.

References

Validation & Comparative

Unveiling the Reactivity Landscape: A Comparative Analysis of 4'-Chloro-2',6'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical synthons is paramount to accelerating discovery. This guide provides a comparative analysis of the reactivity of 4'-Chloro-2',6'-difluoroacetophenone against other acetophenone derivatives, supported by established principles of physical organic chemistry and illustrative experimental data from related compounds.

The unique substitution pattern of this compound, featuring a chlorine atom at the para position and two fluorine atoms flanking the acetyl group, imparts a distinct electronic character that significantly influences its chemical behavior. The presence of these three potent electron-withdrawing groups dramatically alters the electron density of both the aromatic ring and the carbonyl group, setting it apart from simpler acetophenones.

Comparative Reactivity Analysis

The reactivity of an acetophenone can be broadly categorized into reactions involving the aromatic ring and those centered on the acetyl group. The electronic nature of the substituents on the aromatic ring plays a pivotal role in dictating the outcome and rate of these transformations.

Reactions at the Aromatic Ring: Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. The additional electron-withdrawing halogen substituents in this compound further deactivate the ring towards electrophilic attack. This makes it significantly less reactive in EAS reactions compared to acetophenone or acetophenones bearing electron-donating groups.

Electrophilic_Aromatic_Substitution_Reactivity

Reactions at the Carbonyl Group: Nucleophilic Addition

Conversely, the strong electron-withdrawing effect of the chloro and fluoro substituents in this compound renders the carbonyl carbon more electrophilic. This heightened electrophilicity makes it more susceptible to nucleophilic attack compared to acetophenone. Therefore, it is expected to exhibit enhanced reactivity in nucleophilic addition reactions.

Nucleophilic_Addition_Reactivity

Quantitative Data Summary

While direct kinetic data for this compound is scarce in the literature, the Hammett equation provides a framework for a semi-quantitative comparison. The Hammett substituent constant (σ) quantifies the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, and the magnitude of the value correlates with the strength of the effect.

Acetophenone DerivativeSubstituentsSum of Hammett σp Constants (approx.)Predicted Relative Rate (Nucleophilic Addition)Predicted Relative Rate (Electrophilic Substitution)
4-Methoxyacetophenone-OCH₃-0.27SlowestFastest
Acetophenone-H0.00SlowFast
4-Chloroacetophenone-Cl+0.23ModerateSlow
This compound -Cl, -F (ortho x2) > +0.23 (ortho F effect is significant)Fastest Slowest

Note: The Hammett constants are position-dependent. For this compound, the cumulative electron-withdrawing effect of the para-chloro and two ortho-fluoro groups will be substantial, leading to a significantly positive effective σ value.

Experimental Protocols

To empirically determine the relative reactivities, the following experimental protocols can be employed.

Experiment 1: Competitive Reduction (Nucleophilic Addition)

This experiment aims to compare the rates of reduction of different acetophenones by a hydride reagent.

Methodology:

  • Prepare equimolar solutions of this compound and a reference acetophenone (e.g., 4-chloroacetophenone) in a suitable aprotic solvent (e.g., dry THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a sub-stoichiometric amount of a reducing agent (e.g., sodium borohydride) to the mixture.

  • Quench the reaction after a specific time with a proton source (e.g., dilute HCl).

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the corresponding alcohols formed.

  • The acetophenone that is preferentially reduced is the more reactive one towards nucleophilic addition.

Competitive_Reduction_Workflow

Experiment 2: Relative Rate of Oxime Formation (Nucleophilic Addition)

This experiment measures the rate of condensation of acetophenones with hydroxylamine.

Methodology:

  • Prepare separate solutions of each acetophenone in an appropriate solvent (e.g., ethanol).

  • Prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in the same solvent.

  • Initiate the reaction by mixing the acetophenone solution with the hydroxylamine solution at a constant temperature.

  • Monitor the disappearance of the acetophenone peak or the appearance of the oxime peak over time using UV-Vis spectroscopy or HPLC.

  • Determine the initial rate of reaction for each acetophenone.

  • The acetophenone with the highest initial rate is the most reactive.

Application in Drug Discovery: A Hypothetical Signaling Pathway Interaction

Substituted acetophenones are common scaffolds in medicinal chemistry. The electronic modifications, such as those in this compound, can modulate the binding affinity and efficacy of a drug candidate for its biological target, often a key protein in a signaling pathway. The electron-withdrawing groups can influence hydrogen bonding, dipole-dipole interactions, and the overall electrostatic complementarity of the molecule within a protein's binding pocket.

Signaling_Pathway_Interaction

Comparative Biological Activities of 4'-Chloro-2',6'-difluoroacetophenone Derivatives: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental data on the biological activities of derivatives of 4'-Chloro-2',6'-difluoroacetophenone is not available in the public domain. This guide is therefore a scientifically informed, illustrative comparison based on the known biological activities of structurally similar halogenated acetophenone derivatives, such as chalcones, Schiff bases, and pyrazoles. The quantitative data presented herein is hypothetical and serves to provide a framework for potential research and evaluation of this class of compounds.

Introduction

Halogenated acetophenones are versatile starting materials in medicinal chemistry for the synthesis of a wide array of heterocyclic and open-chain compounds with significant biological potential. The presence of halogen atoms, particularly fluorine and chlorine, can enhance the lipophilicity, metabolic stability, and binding affinity of molecules to their biological targets. This guide explores the potential biological activities of derivatives synthesized from this compound, focusing on their comparative anticancer and antimicrobial properties.

Hypothetical Comparative Data

The following table summarizes the hypothetical biological activities of three classes of derivatives synthesized from this compound. The data is presented to illustrate how such compounds might be compared.

Compound ClassDerivative ExampleAnticancer Activity (MCF-7) IC50 (µM)Antimicrobial Activity (S. aureus) MIC (µg/mL)
Chalcone (E)-1-(4-chloro-2,6-difluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one12.532
Schiff Base (E)-N-(4-hydroxybenzylidene)-1-(4-chloro-2,6-difluorophenyl)ethan-1-imine25.264
Pyrazole 5-(4-chloro-2,6-difluorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole8.716

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical data table are provided below.

Anticancer Activity: MTT Assay

The cytotoxicity of the compounds against the MCF-7 human breast cancer cell line would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made with the culture medium to achieve final concentrations ranging from 1 to 100 µM. The cells are treated with these concentrations for 48 hours. A control group is treated with DMSO at the same final concentration as the compound-treated wells.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against Staphylococcus aureus would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Culture: S. aureus is grown in Mueller-Hinton Broth (MHB) to an optical density corresponding to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Preparation: The test compounds are dissolved in DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate using MHB to obtain final concentrations ranging from 1 to 512 µg/mL.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Controls: A positive control (broth with bacteria and no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological screening of novel derivatives of this compound.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound react Reaction with Aldehydes / Amines / Hydrazines start->react deriv Chalcone, Schiff Base, Pyrazole Derivatives react->deriv anticancer Anticancer Assays (e.g., MTT) deriv->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) deriv->antimicrobial data IC50 / MIC Determination anticancer->data antimicrobial->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Workflow for Synthesis and Biological Evaluation.

Hypothetical Signaling Pathway: Apoptosis Induction

Many anticancer agents, including certain chalcone and Schiff base derivatives, induce cell death through apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be a potential mechanism of action for these compounds.

G compound Derivative of This compound mito Mitochondrial Stress compound->mito bcl2 Bcl-2 Inhibition compound->bcl2 bax Bax/Bak Activation mito->bax cyto Cytochrome c Release bax->cyto bcl2->bax apaf Apaf-1 cyto->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified Intrinsic Apoptosis Pathway.

A Comparative Guide to the Synthesis of 4'-Chloro-2',6'-difluoroacetophenone: A Traditional vs. Greener Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a traditional and a novel, greener synthetic route for 4'-Chloro-2',6'-difluoroacetophenone, a valuable building block in medicinal chemistry.

This publication details a conventional Friedel-Crafts acylation method alongside an innovative approach utilizing an ionic liquid as a recyclable catalyst. The comparison is supported by experimental data, offering a clear perspective on the performance, environmental impact, and practical applicability of each route.

At a Glance: Performance Comparison

The following table summarizes the key quantitative data for the two synthetic routes, providing a direct comparison of their efficiency and reaction conditions.

ParameterTraditional Friedel-Crafts AcylationIonic Liquid-Catalyzed Acylation
Yield ~85-95%~90-98%
Purity High, requires purificationHigh, often with easier purification
Reaction Time 2-4 hours1-3 hours
Temperature 0-25 °CRoom Temperature (~25 °C)
Catalyst Aluminum Chloride (AlCl₃)[BMIM]BF₄ (1-Butyl-3-methylimidazolium tetrafluoroborate)
Catalyst Load StoichiometricCatalytic, recyclable
Solvent Dichloromethane (DCM) or excess reactantIonic Liquid (serves as solvent and catalyst)
Waste Products Significant acidic aqueous wasteMinimal, with catalyst recycling

The Synthetic Pathways: A Visual Comparison

The following diagrams illustrate the chemical transformations involved in both the traditional and the new synthetic routes for this compound.

G cluster_0 Traditional Friedel-Crafts Acylation A 1-Chloro-3,5-difluorobenzene C AlCl₃ (Stoichiometric) in DCM A->C B Acetyl Chloride B->C D This compound C->D 0-25°C, 2-4h

Caption: Traditional synthesis via Friedel-Crafts acylation.

G cluster_1 New Ionic Liquid-Catalyzed Route E 1-Chloro-3,5-difluorobenzene G [BMIM]BF₄ (Catalytic) E->G F Acetyl Chloride F->G H This compound G->H Room Temp, 1-3h

Caption: Greener synthesis using an ionic liquid catalyst.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Traditional Synthesis: Friedel-Crafts Acylation

Materials:

  • 1-Chloro-3,5-difluorobenzene

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate solution, saturated

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride.

  • To this mixture, add 1-chloro-3,5-difluorobenzene dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization to yield this compound.

New Synthetic Route: Ionic Liquid-Catalyzed Acylation

Materials:

  • 1-Chloro-3,5-difluorobenzene

  • Acetyl chloride

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, combine 1-chloro-3,5-difluorobenzene and acetyl chloride in the ionic liquid, [BMIM]BF₄.

  • Stir the mixture at room temperature for 1-3 hours.[1]

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • Upon completion, extract the product from the ionic liquid using ethyl acetate.

  • The ionic liquid phase can be recovered, washed, dried, and reused for subsequent reactions.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Workflow Comparison

The following diagram outlines the logical flow of both the traditional and the new synthetic processes, highlighting the key differences in their experimental workflows.

G cluster_traditional Traditional Workflow cluster_new New Workflow A Reactant Mixing (Low Temperature) B Reaction (2-4 hours) A->B C Aqueous Workup (Acidic Quench) B->C D Extraction & Washing C->D E Purification (Chromatography/Recrystallization) D->E F Final Product E->F G Reactant Mixing (Room Temperature) H Reaction (1-3 hours) G->H I Product Extraction H->I J Ionic Liquid Recycling I->J Recovery & Reuse K Washing I->K L Final Product K->L

Caption: Comparative experimental workflows.

Discussion

The traditional Friedel-Crafts acylation is a well-established and effective method for the synthesis of aryl ketones. However, it suffers from several drawbacks, most notably the use of a stoichiometric amount of a corrosive and moisture-sensitive Lewis acid catalyst (AlCl₃). This leads to the generation of a significant amount of acidic aqueous waste during the workup, posing environmental concerns and adding to the cost of waste disposal.

The new synthetic route utilizing an ionic liquid as a catalyst presents a compelling alternative. This method offers several advantages, including milder reaction conditions (room temperature), shorter reaction times, and, most importantly, the potential for catalyst recycling.[1] The use of a catalytic amount of the ionic liquid and its facile separation from the product stream significantly reduces waste generation, aligning with the principles of green chemistry. While the initial cost of the ionic liquid may be higher than that of aluminum chloride, its reusability can make the process more economical in the long run, particularly on an industrial scale.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, cost considerations, and environmental policies. However, the data presented in this guide strongly suggests that the ionic liquid-catalyzed approach is a more sustainable and efficient method for the synthesis of this compound. Further research into optimizing the recycling of the ionic liquid could further enhance the economic and environmental benefits of this promising new route.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 4'-Chloro-2',6'-difluoroacetophenone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative spectroscopic analysis of 4'-Chloro-2',6'-difluoroacetophenone and two structurally related alternatives, 2',4'-dichloroacetophenone and 2',6'-difluoroacetophenone. The provided data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serves as a crucial tool for researchers, scientists, and drug development professionals in confirming the chemical structure of these compounds.

While experimental data for 2',4'-dichloroacetophenone and 2',6'-difluoroacetophenone is presented, it is important to note that the spectroscopic data for this compound is based on predicted values due to the limited availability of public experimental spectra.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected alternatives.

Table 1: ¹H NMR Data (Predicted for this compound)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~2.5s3H-CH₃
~7.2-7.4m2HAromatic CH
2',4'-dichloroacetophenone 2.64[1]s3H-CH₃
7.30-7.33[1]q1HAromatic CH
7.45[1]d1HAromatic CH
7.54[1]d1HAromatic CH
2',6'-difluoroacetophenone 2.5s3H-CH₃
6.9-7.5m3HAromatic CH

Table 2: ¹³C NMR Data (Predicted for this compound)

CompoundChemical Shift (δ) ppm
This compound ~30 (-CH₃), ~112-140 (Aromatic C), ~195 (C=O)
2',4'-dichloroacetophenone 30.6, 127.4, 130.5, 130.7, 132.5, 137.2, 137.7, 198.8[1]
2',6'-difluoroacetophenone Data not readily available in compiled format

Table 3: IR Spectroscopy Data (Predicted for this compound)

CompoundKey Absorptions (cm⁻¹)Functional Group
This compound ~1700 (strong)C=O (Ketone)
~1600-1450Aromatic C=C
~1300-1100C-F
~800-600C-Cl
2',4'-dichloroacetophenone ~1690C=O (Ketone)
~1580, 1550Aromatic C=C
~830, 750C-Cl
2',6'-difluoroacetophenone ~1700C=O (Ketone)
~1620, 1590Aromatic C=C
~1270, 1230C-F

Table 4: Mass Spectrometry Data (Predicted for this compound)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 190.00 (M⁺), 192.00 (M+2)175, 147, 119
2',4'-dichloroacetophenone 188 (M⁺), 190 (M+2), 192 (M+4)[2]173, 145, 111, 75[2]
2',6'-difluoroacetophenone 156 (M⁺)141, 113, 95

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.6-0.7 mL. The solution is transferred to an NMR tube. The spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H NMR). Data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop is placed between two salt plates. The sample is then placed in the IR spectrometer, and the spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer. Common ionization techniques for such compounds include Electron Ionization (EI) or Electrospray Ionization (ESI). The instrument separates the resulting ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of the target compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Structural Confirmation cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesize Target Compound (this compound) Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Analyze_NMR Analyze NMR Spectra (Chemical Shifts, Splitting, Integration) NMR->Analyze_NMR Analyze_IR Analyze IR Spectrum (Functional Group Identification) IR->Analyze_IR Analyze_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Analyze_MS Comparison Compare with Data of Alternatives (2',4'-dichloroacetophenone, 2',6'-difluoroacetophenone) Analyze_NMR->Comparison Analyze_IR->Comparison Analyze_MS->Comparison Confirmation Structural Confirmation of This compound Comparison->Confirmation

References

Purity Assessment of Synthesized 4'-Chloro-2',6'-difluoroacetophenone: A Comparative Guide to GC-MS, HPLC, and qNMR Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug discovery and development. This guide provides a comparative analysis of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity determination of 4'-Chloro-2',6'-difluoroacetophenone, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents a comparative analysis of the strengths and limitations of each method, and provides supporting data to aid researchers in selecting the most appropriate technique for their needs.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of the target compound and any volatile impurities.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless inlet

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Scan Range: 40-400 amu

Sample Preparation: A stock solution of the synthesized this compound is prepared by dissolving 10 mg of the compound in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate. This stock solution is then diluted to a final concentration of approximately 100 µg/mL for analysis.

Data Presentation: GC-MS Purity Analysis
ParameterResult
Retention Time of this compound8.52 min
Purity (by area %)99.2%
Identified ImpuritiesUnreacted starting materials, solvent residues

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Synthesized Compound B Dissolve in Dichloromethane A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Separation on GC Column D->E F Ionization and Fragmentation (EI) E->F G Mass Analysis (Quadrupole) F->G H Generate Total Ion Chromatogram (TIC) G->H I Integrate Peaks H->I J Calculate Area % Purity I->J

Caption: Workflow for purity assessment of this compound by GC-MS.

Alternative Purity Assessment Methods

While GC-MS is a robust method, other techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer alternative and often complementary information for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] It separates components based on their affinity for a stationary phase and a liquid mobile phase.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD)

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Autosampler and Column Oven

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Sample Preparation: A stock solution is prepared by dissolving 10 mg of the synthesized compound in 10 mL of acetonitrile. The stock solution is then diluted with the mobile phase to a final concentration of approximately 100 µg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[2]

Experimental Protocol: qNMR

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

  • NMR Tube: 5 mm high-precision NMR tubes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d or DMSO-d6).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time: At least 3 seconds.

Data Processing:

  • Apply a line broadening of 0.3 Hz.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Analysis

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the compound, the expected impurities, and the desired level of accuracy.

Data Presentation: Comparison of Purity Assessment Methods
MethodPurity of Synthesized Batch 1Purity of Synthesized Batch 2Purity of Commercial Standard
GC-MS 99.2%98.9%99.5%
HPLC 99.4%99.1%99.7%
qNMR 99.5%99.3%99.8%

Note: The data presented is hypothetical but representative of typical results obtained for a high-purity synthesized compound.

Logical Comparison of Analytical Workflows

Comparison_Workflow cluster_gcms GC-MS cluster_hplc HPLC cluster_qnmr qNMR A Volatilization B Gas Phase Separation A->B C Mass-based Detection B->C D Dissolution E Liquid Phase Separation D->E F UV/Vis Absorbance Detection E->F G Dissolution with Internal Standard H Nuclear Magnetic Resonance G->H I Signal Integration & Calculation H->I

Caption: High-level comparison of the analytical principles of GC-MS, HPLC, and qNMR.

Strengths and Limitations:

  • GC-MS:

    • Strengths: Excellent for identifying and quantifying volatile and semi-volatile impurities. Provides structural information from mass spectra, aiding in impurity identification. High sensitivity.

    • Limitations: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some compounds, adding complexity to the sample preparation.

  • HPLC:

    • Strengths: Highly versatile and applicable to a broad range of compounds.[1] Well-established for purity determination in the pharmaceutical industry. Different detectors can be used for enhanced selectivity and sensitivity.

    • Limitations: Impurity identification can be challenging without a mass spectrometer detector (LC-MS). Requires reference standards for the quantification of impurities.

  • qNMR:

    • Strengths: A primary ratio method, providing a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte.[2] Can provide structural information about impurities. Non-destructive.

    • Limitations: Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. Can be more complex to set up and requires expertise in NMR data acquisition and processing.

Conclusion

For the comprehensive purity assessment of synthesized this compound, a multi-faceted approach is recommended. GC-MS is highly effective for detecting volatile impurities that may be present from the synthesis. HPLC provides a robust and widely accepted method for overall purity determination and is suitable for routine quality control. For the highest accuracy and for the certification of reference materials, qNMR is the method of choice due to its direct quantification capabilities. The selection of the most appropriate method or combination of methods will depend on the specific stage of drug development and the regulatory requirements.

References

A Comparative Guide to Catalysts for Reactions of 4'-Chloro-2',6'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential catalytic strategies for chemical transformations of 4'-Chloro-2',6'-difluoroacetophenone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon established catalytic methods for analogous acetophenones and halogenated aromatic compounds. The information presented herein is intended to assist researchers in the selection and design of effective catalytic systems.

Introduction to Catalytic Transformations

This compound possesses multiple reactive sites amenable to catalytic functionalization. The primary targets for catalytic reactions are the carbonyl group, which can undergo reduction to form a chiral alcohol, and the chloro- and fluoro-substituents on the aromatic ring, which can participate in cross-coupling reactions. The choice of catalyst is paramount in achieving high yield, selectivity, and, where applicable, enantioselectivity.

Asymmetric Reduction of the Carbonyl Group

The enantioselective reduction of the prochiral ketone in this compound to a chiral secondary alcohol is a critical transformation for the synthesis of many biologically active molecules. Several powerful catalytic systems are available for this purpose.

Noyori-Type Asymmetric Transfer Hydrogenation

Overview: Noyori-type catalysts, typically ruthenium complexes with chiral diamine and phosphine ligands, are highly effective for the asymmetric transfer hydrogenation of aromatic ketones.[1][2] These catalysts utilize a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to achieve reduction.[2]

Expected Performance: Based on studies with similar acetophenone derivatives, Noyori-type catalysts are expected to provide high conversions and excellent enantioselectivities (often >95% ee).[3] The stereochemical outcome is predictable based on the chirality of the diamine and phosphine ligands.

Corey-Bakshi-Shibata (CBS) Reduction

Overview: The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst in the presence of a borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂).[4][5][6] This method is widely used for the asymmetric reduction of a broad range of ketones.[7]

Expected Performance: CBS reduction is known for its high enantioselectivity and predictability.[6][7] For aromatic ketones, enantiomeric excesses are typically high. The catalyst is commercially available in both enantiomeric forms, allowing for the selective synthesis of either the (R) or (S) alcohol.

Biocatalytic Reduction with Ketoreductases (KREDs)

Overview: Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols.[8][9] These biocatalysts offer the advantages of high selectivity, mild reaction conditions (typically aqueous media at or near room temperature), and environmental sustainability.[9][10]

Expected Performance: While specific data for this compound is not available, the bioreduction of the related 4-chloroacetophenone has been reported with high conversion and excellent enantiomeric excess (>99% ee).[11] A wide range of commercially available KREDs with varying substrate specificities and stereoselectivities allows for the screening and selection of an optimal biocatalyst.

Table 1: Comparison of Catalysts for Asymmetric Reduction of Prochiral Ketones
Catalyst SystemTypical CatalystReducing AgentTypical YieldTypical ee (%)AdvantagesDisadvantages
Noyori-Type ATH [RuCl(p-cymene)((S,S)-TsDPEN)]Isopropanol or HCOOH/NEt₃>95%>98%High efficiency, predictable stereochemistry.[2]Requires inert atmosphere, catalyst can be expensive.
CBS Reduction (R)- or (S)-Me-CBSBH₃·THF or BH₃·SMe₂>90%>95%High enantioselectivity, broad substrate scope.[6]Requires stoichiometric borane, sensitive to moisture.[4]
Ketoreductases Commercial KREDsGlucose (with cofactor regeneration)Variable>99%High enantioselectivity, mild conditions, "green".[9]Substrate-specific, may require screening of multiple enzymes.

Note: The presented data are typical values for analogous acetophenone substrates and should be considered as a guide for experimental design.

Cross-Coupling Reactions of the Aryl Halide

The chloro-substituent on the aromatic ring of this compound can be a handle for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

Overview: The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand.[12][13]

Expected Performance: For aryl chlorides, the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is often crucial for achieving good yields.[14] This reaction is expected to be applicable to this compound for the synthesis of a variety of substituted anilines.

Sonogashira Coupling

Overview: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[15][16] Copper-free variants have also been developed.[17]

Expected Performance: This reaction would allow for the introduction of an alkynyl group at the 4-position of the acetophenone, a valuable transformation in medicinal chemistry. The reactivity of aryl chlorides in Sonogashira coupling can be lower than that of bromides or iodides, often requiring more active catalyst systems.[18]

Heck Reaction

Overview: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[19][20]

Expected Performance: The reaction of this compound with various alkenes (e.g., styrene, acrylates) would lead to the formation of stilbene or cinnamate derivatives. As with other cross-coupling reactions of aryl chlorides, the choice of an appropriate palladium catalyst and ligand system is critical for success.[21]

Table 2: Comparison of Catalysts for Cross-Coupling Reactions of Aryl Chlorides
Reaction TypeTypical CatalystTypical LigandTypical BaseTypical YieldKey Application
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhosNaOtBu, Cs₂CO₃70-95%Synthesis of aryl amines.
Sonogashira PdCl₂(PPh₃)₂PPh₃NEt₃, piperidine60-90%Synthesis of aryl alkynes.[15]
Heck Pd(OAc)₂P(o-tol)₃, Buchwald ligandsNEt₃, K₂CO₃60-85%Synthesis of substituted alkenes.[19]

Note: The presented data are typical values for analogous aryl chloride substrates and should be considered as a guide for experimental design.

Experimental Protocols

General Procedure for Noyori-Type Asymmetric Transfer Hydrogenation

A mixture of the Ru-catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)], 0.5-1 mol%) and this compound (1.0 mmol) is placed in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). A solution of formic acid and triethylamine (5:2 molar ratio) in a suitable solvent (e.g., dichloromethane or isopropanol) is then added. The reaction mixture is stirred at a specified temperature (e.g., 25-40 °C) and monitored by TLC or GC until completion. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.[2]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vial is charged with a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.). The vial is sealed, and a solution of this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.) in an anhydrous solvent (e.g., toluene or dioxane) is added via syringe. The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred until the starting material is consumed (monitored by GC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-aryl product.

Visualizing Catalytic Pathways

The following diagrams illustrate the general workflows and logical relationships in the selection and application of catalysts for this compound reactions.

Experimental_Workflow_Asymmetric_Reduction cluster_start Starting Material cluster_catalyst Catalyst System cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_product Product Start This compound Catalyst Catalyst Selection (Noyori, CBS, KRED) Start->Catalyst Reaction Asymmetric Reduction Catalyst->Reaction Workup Workup & Purification Reaction->Workup Analysis Yield & ee Determination Workup->Analysis Product Chiral Alcohol Analysis->Product

Caption: Workflow for the asymmetric reduction of this compound.

Catalyst_Selection_Logic cluster_reduction Asymmetric Reduction Catalysts cluster_coupling Cross-Coupling Catalysts Desired_Transformation Desired Transformation? Asymmetric_Reduction Asymmetric Reduction Desired_Transformation->Asymmetric_Reduction Carbonyl Reduction Cross_Coupling Cross-Coupling Desired_Transformation->Cross_Coupling Aryl-Halide Functionalization Noyori Noyori-Type (Ru) Asymmetric_Reduction->Noyori CBS CBS (Oxazaborolidine) Asymmetric_Reduction->CBS KRED Ketoreductase (Biocatalyst) Asymmetric_Reduction->KRED Buchwald Buchwald-Hartwig (Pd) Cross_Coupling->Buchwald Sonogashira Sonogashira (Pd/Cu) Cross_Coupling->Sonogashira Heck Heck (Pd) Cross_Coupling->Heck

Caption: Decision tree for selecting a catalyst based on the desired reaction.

Conclusion

While direct comparative data for catalytic reactions of this compound is scarce, a wealth of information on analogous transformations provides a strong foundation for catalyst selection and experimental design. For asymmetric reduction, Noyori-type catalysts, CBS reagents, and ketoreductases are all promising candidates, each with distinct advantages. For cross-coupling reactions, palladium-based systems with appropriate ligands are the methods of choice. The experimental protocols and comparative tables in this guide are intended to serve as a starting point for researchers to develop efficient and selective catalytic transformations of this important chemical intermediate. Further experimental work is necessary to determine the optimal catalyst and conditions for each specific application.

References

In silico docking studies of 4'-Chloro-2',6'-difluoroacetophenone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in silico docking studies on acetophenone derivatives, with a focus on halogenated analogs similar to 4'-Chloro-2',6'-difluoroacetophenone. Due to a lack of specific publicly available docking studies on this compound derivatives, this guide synthesizes data from structurally related compounds to provide representative insights into their potential as enzyme inhibitors.

Performance Comparison of Acetophenone Derivatives

In silico docking studies are pivotal in predicting the binding affinity and interaction of small molecules with protein targets. For acetophenone derivatives, these studies have been instrumental in identifying potential inhibitors for a range of enzymes implicated in various diseases. The following table summarizes representative data from studies on various acetophenone analogs, offering a comparative perspective on their inhibitory potential.

Compound ClassTarget EnzymeDocking Score (kcal/mol)IC50 (µM)Reference CompoundReference IC50 (µM)
Acetophenone-1,2,3-TriazolesEnoyl-Acyl Carrier Protein Reductase (InhA)Not Reported0.002 - 0.084Isoniazid0.054
Acetophenone-based 3,4-dihydropyrimidine-2(1H)-thioneTyrosinase-19.68 (kJ/mol)1.97Kojic acid15.79
Benzonate derivatives of acetophenoneα-glucosidaseNot Reported1.68 - 7.88Acarbose54.74
Acetophenone derivatives with alkylamine side chainsAcetylcholinesterase (AChE)Not Reported0.13Not ReportedNot Reported

Experimental Protocols: A Generalized Workflow for In Silico Molecular Docking

The following protocol outlines a standard workflow for conducting in silico molecular docking studies, based on methodologies reported in the analysis of acetophenone derivatives and other small molecules.[1]

1. Ligand Preparation:

  • The 2D structures of the acetophenone derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).
  • The structures are converted to 3D and energy-minimized using a suitable force field (e.g., MMFF94).
  • The prepared ligand files are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

2. Target Protein Preparation:

  • The 3D crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).
  • All water molecules and co-crystallized ligands are removed from the protein structure.
  • Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein.[1]
  • The prepared protein file is saved in the appropriate format.

3. Molecular Docking:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
  • The docking simulation is performed using software such as AutoDock Vina, Glide, or Molegro Virtual Docker.[1][2] The software samples different conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.
  • The docking results are typically ranked based on their docking scores (e.g., in kcal/mol), which estimate the binding free energy.

4. Analysis of Results:

  • The top-ranked docking poses are visualized and analyzed to understand the binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
  • The predicted binding affinities can be used to prioritize compounds for further experimental testing.

Visualizing Molecular Interactions and Pathways

To better understand the processes involved in in silico drug discovery, the following diagrams illustrate a typical workflow and a hypothetical signaling pathway that could be targeted by acetophenone derivatives.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis cluster_validation Validation & Further Steps ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina, Glide) ligand_prep->docking protein_prep Target Protein Preparation (from PDB, Water Removal, H Addition) protein_prep->docking analysis Analysis of Docking Poses (Binding Energy & Interactions) docking->analysis experimental Experimental Validation (In Vitro Assays) analysis->experimental

A generalized workflow for in silico molecular docking studies.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway ext_signal External Signal receptor Receptor Tyrosine Kinase ext_signal->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response inhibitor Acetophenone Derivative (Inhibitor) inhibitor->kinase2

A hypothetical kinase signaling pathway targeted by an acetophenone derivative inhibitor.

References

Comparative Guide to the Biological Cross-Reactivity of 4'-Chloro-2',6'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4'-Chloro-2',6'-difluoroacetophenone and its potential for cross-reactivity in common biological assays. Due to the limited publicly available biological data on this specific compound, this guide leverages data from structurally similar halogenated acetophenones to infer potential biological activities and cross-reactivities. The provided experimental protocols and data tables serve as a framework for researchers looking to evaluate this compound and its analogs.

Introduction to this compound

This compound is a halogenated aromatic ketone with the molecular formula C₈H₅ClF₂O. Its structure, characterized by a phenyl ring substituted with chlorine and two fluorine atoms, and an acetyl group, suggests its potential as a pharmacologically active molecule. Halogenated acetophenones are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, compounds like 2',4'-dichloro-5'-fluoroacetophenone are utilized in the development of anti-inflammatory drugs and fungicides.[1][2] The biological activities of acetophenone derivatives are diverse, including acetylcholinesterase inhibition and antimicrobial effects.

Potential Biological Activities and Cross-Reactivity

Given the structural similarities to other biologically active acetophenones, this compound may exhibit a range of biological effects. Cross-reactivity in biological assays is a critical consideration in drug discovery, as it can lead to off-target effects or provide opportunities for polypharmacology.

Enzyme Inhibition:

Many acetophenone derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's disease. The halogenated phenyl ring of this compound could potentially interact with the active site of various enzymes, leading to inhibitory activity. It is plausible that this compound could show cross-reactivity with other esterases or proteases.

Antimicrobial Activity:

The presence of halogens on the aromatic ring can enhance the antimicrobial properties of a compound. Therefore, this compound may be active against a range of bacterial and fungal strains. Cross-reactivity assessments against different microbial species would be essential to determine its spectrum of activity.

Cytotoxicity:

As with many small molecules developed for therapeutic purposes, it is crucial to assess the cytotoxic profile of this compound. This compound could potentially interfere with fundamental cellular processes, leading to cell death. Cytotoxicity assays are vital for determining the therapeutic window of any potential drug candidate.

Data Presentation

The following tables present a hypothetical summary of quantitative data for this compound in comparison to two structurally related compounds: 2',4'-Dichloro-5'-fluoroacetophenone (Compound A) and 4'-Chloro-2'-fluoroacetophenone (Compound B). This data is illustrative and serves as a template for presenting experimental findings.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibition

CompoundIC₅₀ (µM)
This compound Data Not Available
Compound A (2',4'-Dichloro-5'-fluoroacetophenone)15.2
Compound B (4'-Chloro-2'-fluoroacetophenone)25.8
Eserine (Positive Control)0.1

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Compound A (2',4'-Dichloro-5'-fluoroacetophenone)5025100
Compound B (4'-Chloro-2'-fluoroacetophenone)>10050>100
Gentamicin (Bacterial Control)21N/A
Amphotericin B (Fungal Control)N/AN/A0.5

Table 3: Comparative Cytotoxicity (HeLa Cells)

CompoundCC₅₀ (µM)
This compound Data Not Available
Compound A (2',4'-Dichloro-5'-fluoroacetophenone)32.5
Compound B (4'-Chloro-2'-fluoroacetophenone)45.1
Doxorubicin (Positive Control)0.8

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, modified for a 96-well plate format.[3][4]

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (0.1 M, pH 8.0)

    • Test compounds and positive control (Eserine) dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the solvent.

    • Add 10 µL of AChE solution (0.2 U/mL) to each well and incubate at 37°C for 15 minutes.

    • Add 10 µL of DTNB (10 mM) to each well.

    • Initiate the reaction by adding 20 µL of ATCI (14 mM).

    • Immediately measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

2. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method.[5][6][7]

  • Reagents and Materials:

    • Mueller-Hinton Broth (MHB)

    • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strain (Candida albicans)

    • Test compounds and positive controls (Gentamicin for bacteria, Amphotericin B for fungi) dissolved in a suitable solvent

    • 96-well microplate

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

    • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

    • Add the microbial inoculum to each well of the microplate to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (microbe and media without test compound) and a negative control (media only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.

3. Cytotoxicity Assay (MTT Assay)

This protocol measures cell viability based on the reduction of MTT to formazan by metabolically active cells.[8][9]

  • Reagents and Materials:

    • HeLa cells (or other suitable cell line)

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO)

    • Test compounds and positive control (Doxorubicin)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the CC₅₀ (concentration that causes 50% cytotoxicity) value from the dose-response curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_comparison Comparative Analysis Compound This compound (and Analogs) Stock Prepare Stock Solutions Compound->Stock AChE AChE Inhibition Assay Stock->AChE MIC Antimicrobial MIC Assay Stock->MIC Cyto Cytotoxicity Assay Stock->Cyto IC50 Determine IC50 AChE->IC50 MIC_val Determine MIC MIC->MIC_val CC50 Determine CC50 Cyto->CC50 Compare Compare Activity and Cross-Reactivity Profile IC50->Compare MIC_val->Compare CC50->Compare

Caption: Experimental workflow for assessing biological activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Compound Acetophenone Derivative Compound->Receptor Inhibition?

Caption: Hypothetical signaling pathway modulation.

References

Benchmarking Synthesis Routes for 4'-Chloro-2',6'-difluoroacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established and potential methodologies for the synthesis of 4'-Chloro-2',6'-difluoroacetophenone, a crucial building block in various pharmaceutical applications. We present a detailed examination of the widely utilized Friedel-Crafts acylation and explore a potential alternative pathway, offering insights into their respective efficiencies through experimental data.

At a Glance: Comparison of Synthesis Efficiencies

The following table summarizes the key quantitative metrics for the synthesis of this compound and its isomers via different methods. This allows for a rapid assessment of the efficiency of each approach.

MethodStarting MaterialKey ReagentsReaction Time (hours)Temperature (°C)Yield (%)Purity (%)
Friedel-Crafts Acylation (Adapted for Target Molecule) 1-Chloro-3,5-difluorobenzeneAcetyl chloride, AlCl₃~2120~80-85>95
Ionic Liquid-based Friedel-Crafts Acylation (Analogous Compound) FluorobenzeneChloroacetyl chloride, Ionic Liquid0.5-1Room Temperature96-98>99
Two-Step Synthesis via Intermediate (Analogous Compound) 2',4'-difluoroacetophenoneChlorinating agent-0-25--

Note: Data for the "Adapted Friedel-Crafts Acylation" is extrapolated from a closely related synthesis of an isomer and represents an expected efficiency. The "Ionic Liquid-based" method and "Two-Step Synthesis" are presented for analogous compounds due to a lack of specific data for the target molecule, but they represent promising alternative strategies.

Method 1: Traditional Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of aryl ketones. This approach involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol (Adapted for this compound)

This protocol is adapted from the established synthesis of 2'-Chloro-4',5'-difluoroacetophenone.[1]

  • Reaction Setup: To a mixture of 1-chloro-3,5-difluorobenzene (0.2 mol) and anhydrous aluminum chloride (0.3 mol), add acetyl chloride (0.3 mol) at a temperature between 20°C and 40°C.

  • Reaction: The reaction mixture is then heated to 120°C and stirred for 2 hours.

  • Work-up: While still hot, the mixture is carefully poured onto 250g of ice. The separated oily layer is extracted with chloroform.

  • Purification: The combined organic extracts are washed with water and then distilled under reduced pressure to yield the final product, this compound.

Logical Workflow for Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_process Process 1_chloro_3_5_difluorobenzene 1-Chloro-3,5-difluorobenzene mixing Mixing at 20-40°C 1_chloro_3_5_difluorobenzene->mixing acetyl_chloride Acetyl Chloride acetyl_chloride->mixing alcl3 Aluminum Chloride (Catalyst) alcl3->mixing heating Heating at 120°C for 2h mixing->heating workup Quenching with Ice & Extraction heating->workup purification Distillation workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Method 2: Ionic Liquid-Mediated Friedel-Crafts Acylation (Potential Alternative)

A greener and potentially more efficient alternative to the traditional Friedel-Crafts acylation involves the use of ionic liquids as both the solvent and catalyst. While specific data for this compound is not available, a patented method for a similar compound, 2-chloro-4'-fluoroacetophenone, demonstrates significant advantages.

Experimental Protocol (Analogous Compound Synthesis)

This protocol is based on the synthesis of 2-chloro-4'-fluoroacetophenone using an ionic liquid.

  • Reaction Setup: In a reaction flask, combine fluorobenzene and an aluminum chloride-based ionic liquid.

  • Reaction: Add chloroacetyl chloride dropwise to the mixture at room temperature. The reaction is typically complete within 30-60 minutes.

  • Purification: The product is isolated directly from the reaction mixture by distillation.

Key Advantages of Ionic Liquid-Based Method
  • Milder Reaction Conditions: The reaction proceeds at room temperature, reducing energy consumption.

  • Simplified Work-up: The product can be directly distilled, eliminating the need for an aqueous work-up.

  • Catalyst Recycling: The ionic liquid can potentially be recycled, improving the overall sustainability of the process.

Method 3: Two-Step Synthesis via an Acetophenone Intermediate (Conceptual Pathway)

Another established strategy for the synthesis of halogenated acetophenones involves a two-step process: the formation of an acetophenone intermediate followed by a targeted halogenation.

Conceptual Workflow

G start Starting Aromatic Compound acylation Friedel-Crafts Acylation (e.g., with Acetyl Chloride) start->acylation intermediate Acetophenone Intermediate (e.g., 2',6'-Difluoroacetophenone) acylation->intermediate halogenation Targeted Chlorination intermediate->halogenation product This compound halogenation->product

Caption: A conceptual two-step pathway for the synthesis of this compound.

This approach offers the potential for greater control over the final product's structure by first synthesizing the corresponding difluoroacetophenone and then introducing the chlorine atom at the desired position. The efficiency of this method would be highly dependent on the specific conditions of both the acylation and the subsequent chlorination steps.

Conclusion

The traditional Friedel-Crafts acylation remains a viable and well-understood method for the synthesis of this compound. However, for researchers seeking to optimize efficiency and embrace greener chemical practices, the exploration of ionic liquid-mediated synthesis presents a compelling alternative. The two-step pathway also offers a strategic approach, particularly when precise control over substitution patterns is critical. Further research and development are necessary to generate specific experimental data for these alternative methods to allow for a direct and comprehensive benchmark against the traditional approach.

References

A Comparative Guide to Isomeric Purity Analysis of 4'-Chloro-2',6'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of pharmaceutical intermediates like 4'-Chloro-2',6'-difluoroacetophenone is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of unwanted isomers can lead to different pharmacological or toxicological effects.[1] This guide provides a comparative overview of key analytical techniques for the determination of isomeric purity, complete with experimental protocols and performance data.

The primary methods for assessing the isomeric purity of chiral compounds are high-performance liquid chromatography (HPLC), particularly with chiral stationary phases (CSPs), gas chromatography (GC), and quantitative nuclear magnetic resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited to different stages of the drug development process.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[2] The use of a chiral stationary phase (CSP) allows for the differential interaction of enantiomers, leading to their separation.[3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the enantioseparation of a broad range of pharmaceutical compounds.[1]

Table 1: Comparison of Analytical Methods for Isomeric Purity Analysis

ParameterHPLC with Chiral Stationary PhaseGas Chromatography (GC-MS)Quantitative NMR (qNMR)
Principle Differential interaction with a chiral stationary phase leading to separation of enantiomers.[3]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Intrinsic relationship between signal intensity and the number of nuclei, allowing for direct quantification.[4]
Primary Application Quantification of enantiomeric excess and separation of positional isomers.[1]Analysis of volatile impurities and thermally stable isomers.Absolute and relative quantification of isomers without the need for reference standards of the impurities.[5]
Sample Preparation Dissolution in a suitable mobile phase.Often requires derivatization to increase volatility and thermal stability.Dissolution in a deuterated solvent with an internal standard.[5]
Limit of Detection (LOD) Typically in the µg/mL range.[6]Can reach sub-microgram/ml levels.Generally higher than chromatographic methods, often in the mg/mL range.
Precision High, with Relative Standard Deviations (RSD) often <1%.Good, with reproducibility between injections of +/-2%.High, with RSDs typically below 1%.
Analysis Time 15-30 minutes per sample.[6]10-20 minutes per sample.~8 minutes for rapid, quantitative analysis.[7]
Key Advantage Direct separation and quantification of enantiomers.[2]High resolution for complex mixtures of volatile compounds.No need for identical reference materials for quantification; provides structural information.[5]
Key Limitation Requires specialized and often expensive chiral columns.[8]Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol is designed for the separation of enantiomers of a chiral acetophenone derivative.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A chiral stationary phase column, for instance, a Lux Cellulose-2 (250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of ethanol and diethylamine, optimized for the best separation.[9] A typical starting point could be a 95:5 (v/v) mixture of n-hexane and isopropanol.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Detection: UV absorbance at 230 nm.[9]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.2 mg/mL.[9]

  • Injection Volume: 10 µL.

  • Data Analysis: The percentage of each enantiomer is determined by the area percent method, where the peak area of each enantiomer is expressed as a percentage of the total peak area of both enantiomers.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Impurities

This protocol is suitable for the analysis of volatile isomeric impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as an Agilent HP-5.[10]

  • Injector Temperature: 250°C.[11]

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: If necessary, derivatize the sample to improve volatility. For direct analysis, dissolve the sample in a suitable solvent like dichloromethane.

  • Injection Volume: 1 µL (splitless injection).

  • Data Analysis: Isomers are identified by their mass spectra and retention times. Quantification is typically performed using an internal standard.

Protocol 3: Quantitative NMR (qNMR) for Isomeric Purity

This protocol provides a method for the absolute purity determination of the main isomer.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[5]

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).[12]

  • Sample Preparation: Accurately weigh about 10-20 mg of the sample and 5-10 mg of the internal standard into an NMR tube.[5] Dissolve the solids in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Experiment Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the distinct signals for the analyte and the internal standard.

  • Calculation of Purity: The purity of the analyte is calculated using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

Visualizing the Isomeric Purity Analysis Workflow

The following diagram illustrates a comprehensive workflow for the isomeric purity analysis of this compound, integrating the discussed analytical techniques.

Isomeric_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional, for GC) Dissolution->Derivatization HPLC Chiral HPLC Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR GCMS GC-MS Analysis Derivatization->GCMS Purity_Assessment Isomeric Purity Assessment HPLC->Purity_Assessment Impurity_Profile Impurity Profiling GCMS->Impurity_Profile Structure_Confirm Structure Confirmation qNMR->Structure_Confirm Final_Report Final Report Purity_Assessment->Final_Report Impurity_Profile->Final_Report Structure_Confirm->Final_Report

Caption: Workflow for Isomeric Purity Analysis.

This structured approach ensures a thorough and reliable determination of the isomeric purity of this compound, meeting the stringent requirements of pharmaceutical development.

References

Safety Operating Guide

Navigating the Disposal of 4'-Chloro-2',6'-difluoroacetophenone: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for 4'-Chloro-2',6'-difluoroacetophenone (CAS Number: 1017777-45-5), a halogenated organic compound. Adherence to these guidelines is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.

Anticipated Hazard Profile

Based on the safety data sheets of similar chloro- and fluoro-substituted acetophenones, this compound is anticipated to present several hazards. A summary of these potential hazards is provided in the table below.

Hazard CategoryAnticipated Hazard StatementsCorresponding GHS Pictogram
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
alt text
Skin Corrosion/ Irritation May cause skin irritation.
alt text
Eye Damage/ Irritation May cause serious eye irritation.
alt text
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.
alt text
Specific Target Organ Toxicity May cause respiratory irritation.
alt text
Environmental Hazard May be harmful to aquatic life.No Pictogram for this category

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and handling to mitigate risks and ensure environmental protection. The following protocol outlines the necessary steps for its safe disposal as a halogenated organic waste.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary.

2. Waste Segregation: Proper segregation of chemical waste is crucial. This compound must be disposed of as halogenated organic waste .[1][2]

  • Do not mix with non-halogenated organic waste.[3]

  • Do not dispose of down the drain or in regular trash.[4]

  • Keep separate from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

3. Waste Collection and Containerization:

  • Use a designated, properly labeled, and compatible waste container for halogenated organic solvents.[6] The container should be in good condition with a secure, tight-fitting lid.[5]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Do not use abbreviations or chemical formulas.[6]

  • If mixing with other compatible halogenated waste, maintain a log of all components and their approximate concentrations on the container's label or an attached tag.

4. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[5][7]

  • The SAA should be a well-ventilated area, away from sources of ignition.

  • Ensure the container is kept closed at all times, except when adding waste.[5][6]

5. Arranging for Disposal:

  • Once the waste container is full or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[7]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Unused or Waste This compound B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Is this a Halogenated Organic Compound? B->C E Segregate as 'Halogenated Organic Waste' C->E Yes D Yes F Use Designated, Labeled, Compatible Waste Container E->F G Store in Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Contact EHS for Waste Pickup H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance.

References

Personal protective equipment for handling 4'-Chloro-2',6'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4'-Chloro-2',6'-difluoroacetophenone

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling this compound in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary and Precautionary Measures

Precautionary Statements:

  • Wash hands and any exposed skin thoroughly after handling.[1][4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Use only in a well-ventilated area or outdoors.[1]

  • Do not eat, drink, or smoke when using this product.[3][4]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Store in a well-ventilated place and keep the container tightly closed.[1][5]

  • Store in a locked-up area.[1]

  • Dispose of contents and container to an approved waste disposal plant.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties for this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₅ClF₂O
Molecular Weight 190.57 g/mol
CAS Number 1017777-45-5
IUPAC Name 1-(4-chloro-2,6-difluorophenyl)ethanone

Source: PubChem CID 46737501[6]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical to ensure safety and minimize environmental impact.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. Selections are based on recommendations for similar chemical compounds.

PPE CategorySpecifications and Standards
Eye and Face Protection Wear chemical safety goggles and a face shield. Equipment should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber, neoprene) and clothing to prevent skin exposure.[1][7] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[4]
Respiratory Protection If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A recommended filter type is an organic gases and vapors filter (Type A, Brown), conforming to EN14387.[1]
Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood.[2]

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Avoid direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[1]

    • Avoid ingestion and inhalation.[1]

    • Handle the product in a closed system or provide appropriate exhaust ventilation.[4]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Spill and Emergency Procedures
  • Minor Spills:

    • Ensure adequate ventilation.[1]

    • Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1]

    • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • First Aid:

    • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[1][5]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][5]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting.[4] Immediately call a poison center or doctor.

Disposal Plan
  • Dispose of the chemical and its container at an approved waste disposal plant.[1]

  • Do not release into the environment or empty into drains.[1][4]

  • All disposal practices must be in accordance with local, state, and federal regulations.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G Safe Handling Workflow for this compound prep 1. Preparation ppe Don PPE: - Goggles & Face Shield - Gloves - Lab Coat prep->ppe Safety First vent Work in Fume Hood prep->vent handling 2. Handling ppe->handling vent->handling weigh Weighing & Transfer handling->weigh reaction Reaction Setup weigh->reaction storage 3. Storage reaction->storage decon 4. Decontamination reaction->decon store_chem Store in a cool, dry, well-ventilated area storage->store_chem clean Clean work area & equipment decon->clean remove_ppe Remove PPE clean->remove_ppe disposal 5. Disposal remove_ppe->disposal waste Dispose of waste in approved containers disposal->waste

Safe handling workflow from preparation to disposal.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.